Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-anilino-4-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJBFSHHCNDWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351368 | |
| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-16-9 | |
| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation and confirmation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate, a compound of interest for its potential biological activities.[1] This document eschews a rigid template, instead opting for a narrative that mirrors the logical flow of scientific inquiry, from synthesis to spectroscopic analysis and final confirmation.
Foundational Insights: Synthesis and Initial Structural Hypothesis
The journey of structural elucidation begins with the synthesis of the target molecule. This compound can be synthesized from diethyl malonate and chloroacetyl chloride, followed by reaction with aniline.[2] This synthetic route provides the initial hypothesis for the molecular structure.
The reaction involves the formation of an intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, which then undergoes nucleophilic substitution at the 2-position with aniline to yield the final product.[2] This reaction mechanism strongly suggests the connectivity of the atoms as depicted in the proposed structure.
The Spectroscopic Gauntlet: A Multi-faceted Approach to Structure Verification
A single analytical technique is rarely sufficient for complete structural elucidation. A battery of spectroscopic methods must be employed, with each providing a unique piece of the puzzle. The interplay of these techniques provides a self-validating system for confirming the molecular architecture.
The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3]
The ¹H NMR spectrum provides the first detailed glimpse into the molecule's proton environment. Based on the proposed structure and data from analogous compounds, the following proton signals are anticipated:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Ethyl CH₃ | ~1.3 | Triplet | 3H | Characteristic signal for an ethyl ester group, coupled to the OCH₂ protons. |
| Ethyl OCH₂ | ~4.2 | Quartet | 2H | Coupled to the adjacent CH₃ protons of the ethyl group. |
| Dihydrofuran CH₂ | ~4.5 | Singlet | 2H | Protons at the 5-position of the dihydrofuran ring. The singlet nature suggests no adjacent protons. |
| Aromatic Protons | ~7.0 - 7.5 | Multiplets | 5H | Signals corresponding to the protons on the aniline ring. |
| NH Proton | ~9.0 - 11.0 | Broad Singlet | 1H | The broadness of this signal is characteristic of an amine proton and is often exchangeable with D₂O. Its downfield shift is indicative of its involvement in intramolecular hydrogen bonding and the enaminone system. |
Note: Predicted chemical shifts are based on general principles and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between CH, CH₂, and CH₃ groups.
| Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Key Insights |
| Ethyl CH₃ | ~14 | Positive | Aliphatic methyl carbon. |
| Dihydrofuran CH₂ | ~68 | Negative | Methylene carbon in the dihydrofuran ring. |
| Ethyl OCH₂ | ~60 | Negative | Methylene carbon of the ethyl ester. |
| C3 (C-COOEt) | ~100 | No Signal | Quaternary carbon of the enaminone system. |
| Aromatic CHs | ~120 - 130 | Positive | Aromatic carbons with attached protons. |
| Aromatic C (C-NH) | ~140 | No Signal | Quaternary aromatic carbon attached to the nitrogen. |
| C2 (C-NH) | ~160 | No Signal | Carbon of the enaminone double bond attached to the nitrogen. |
| Ester C=O | ~165 | No Signal | Carbonyl carbon of the ethyl ester. |
| Furanone C=O | ~175 | No Signal | Ketone carbonyl carbon in the dihydrofuran ring. |
The chemical shifts of the enaminone carbons (C2 and C3) are particularly diagnostic.[4]
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system. For this molecule, a key correlation would be observed between the ethyl CH₃ and OCH₂ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5][6] This experiment would definitively link the proton signals to their corresponding carbon signals listed in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[5][7] This is arguably the most powerful tool for piecing together the molecular framework. Key expected HMBC correlations include:
-
The NH proton to C2 and the aromatic carbons.
-
The dihydrofuran CH₂ protons (at C5) to the furanone carbonyl carbon (C4) and C3.
-
The ethyl OCH₂ protons to the ester carbonyl carbon.
-
The following diagram illustrates the logical workflow for NMR-based structure elucidation.
Probing Functional Groups: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3100 | N-H Stretch | Amine |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1750 | C=O Stretch | Ketone (in a five-membered ring) |
| ~1660 | C=O Stretch | Ester (conjugated) |
| ~1620 | C=C Stretch | Enaminone |
| ~1590, ~1490 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
The presence of two distinct carbonyl peaks is a key feature to confirm in the IR spectrum.
Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The expected molecular weight for C₁₃H₁₃NO₄ is 247.08 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of the entire ethyl ester group (-COOCH₂CH₃).
-
Cleavage of the aniline group.
-
Retro-Diels-Alder type fragmentation of the dihydrofuran ring.
-
A general fragmentation pathway for furanone derivatives can be a useful reference for interpreting the mass spectrum.[9]
The Enaminone Tautomerism: A Critical Consideration
The structure of this compound features a β-enaminone system. This system can exist in tautomeric forms, primarily the keto-enamine and the enol-imine forms.
Spectroscopic evidence, particularly from NMR, strongly indicates that the keto-enamine form is the predominant tautomer in solution. The downfield chemical shift of the NH proton suggests strong intramolecular hydrogen bonding with the ester carbonyl, which stabilizes this form. Furthermore, the ¹³C chemical shifts for the carbonyl carbons are consistent with the proposed keto-enamine structure.[4]
Ultimate Confirmation: Single-Crystal X-ray Diffraction
While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry. A crystal structure of a closely related derivative, Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate, has shown that the dihydrofuran ring is nearly planar.[5][10] Obtaining a crystal structure of the title compound would be the final, definitive step in its structural elucidation.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound is a process of logical deduction, beginning with a hypothesis from its synthesis and proceeding through a series of increasingly detailed spectroscopic analyses. The convergence of data from ¹H NMR, ¹³C NMR, 2D NMR, IR, and MS creates a self-validating and robust confirmation of the molecular structure. The critical consideration of tautomerism, and its resolution through spectroscopic evidence, highlights the nuanced thinking required in modern structural chemistry. While X-ray crystallography remains the gold standard for absolute proof, the synergistic use of spectroscopic methods provides a high degree of confidence for researchers and drug development professionals.
References
-
Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Website. Available at: [Link]
-
Chen, Y.-F., et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 10(4), 2443–2448. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
More O'Ferrall, R. A., & Murray, B. A. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-16. Available at: [Link]
-
Natarajan, S., et al. (2009). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2315. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. PubChem. Available at: [Link]
-
Tsai, C.-H., et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Experimental and Therapeutic Medicine, 10(4), 1433-1438. Available at: [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Varian, Inc. (n.d.). Varian 400-MR NMR Spectrometer. Agilent Technologies. Available at: [Link]
-
Wishart, D. S. (2011). HMBC (Heteronuclear Multiple Bond Correlation). Metabolomics. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]
-
Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Available at: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. futurity-proceedings.com [futurity-proceedings.com]
- 4. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. imreblank.ch [imreblank.ch]
- 10. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
An In-Depth Technical Guide to Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate: Synthesis, Biological Activity, and Methodologies for Investigation
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of this compound. This molecule, an intermediate in furoquinoline synthesis, has demonstrated notable anti-proliferative and pro-apoptotic activities, marking it as a compound of interest for further investigation in oncology and related fields.
Chemical Identity and Synonyms
To facilitate comprehensive literature searches and unambiguous identification, it is crucial to be aware of the various synonyms and identifiers for this compound.
| Identifier Type | Identifier |
| IUPAC Name | Ethyl 2-(phenylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate |
| CAS Number | 78267-15-9 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Synonym | 5-Methyl-4-oxo-2-phenylamino-4,5-dihydro-furan-3-carboxylic acid ethyl ester[1] |
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.
| Property | Value | Source |
| Melting Point | 115–116°C | [2] |
| Appearance | White crystals | [2] |
| Purity | >95% |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process.[2] The first step involves the formation of an intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, from diethyl malonate and chloroacetyl chloride.[2] The subsequent step is the substitution of the ethoxy group with aniline to yield the final product.[2]
Caption: Synthesis of this compound.
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of this compound as an anti-cancer agent. Specifically, its effects on the human promyelocytic leukemia cell line, HL-60, have been investigated, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis.[2][3] The 50% cytotoxic concentration (CC₅₀) in HL-60 cells has been determined to be 23.5 µM.[3]
The mechanism of action appears to be multifaceted, involving the intrinsic apoptotic pathway. Key events include:
-
Cell Cycle Arrest: The compound induces a significant increase in the sub-G1 cell population, indicative of apoptosis.[2]
-
Mitochondrial Membrane Potential (MMP) Disruption: A decrease in MMP is observed, a critical event in the early stages of apoptosis.[2]
-
Regulation of Apoptotic Proteins: There is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2]
-
Caspase Activation: The compound leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2]
-
Induction of Oxidative Stress: An increase in intracellular reactive oxygen species (ROS) is observed.[2]
-
Calcium Influx: A rise in intracellular calcium levels is also implicated in the apoptotic process.[2]
Apoptotic Signaling Pathway
The following diagram illustrates the proposed apoptotic pathway induced by this compound in HL-60 cells.
Caption: Proposed apoptotic signaling pathway in HL-60 cells.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound.
General Experimental Workflow
Caption: General workflow for biological evaluation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment: Treat HL-60 cells with the compound for the desired time.
-
Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[1]
-
Washing: Wash the cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
Mitochondrial Membrane Potential (JC-1) Assay
JC-1 is a cationic dye that accumulates in mitochondria and exhibits a fluorescence shift from red to green upon membrane depolarization.
-
Cell Treatment: Treat HL-60 cells with the compound.
-
Harvesting: Harvest the cells.
-
JC-1 Staining: Resuspend the cells in media containing JC-1 dye (typically 2 µM) and incubate at 37°C for 15-30 minutes.[5]
-
Washing: Wash the cells with assay buffer.
-
Flow Cytometry: Analyze the fluorescence emission at both green and red channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Reactive Oxygen Species (ROS) Detection
This method uses a cell-permeable probe like H2DCFDA, which becomes fluorescent upon oxidation by ROS.
-
Cell Treatment: Treat HL-60 cells with the compound.
-
Probe Loading: Incubate the cells with H2DCFDA (typically 5-10 µM) at 37°C for 30 minutes.
-
Washing: Wash the cells to remove excess probe.
-
Flow Cytometry: Analyze the green fluorescence intensity, which is proportional to the level of intracellular ROS.
Western Blot for Bax and Bcl-2 Expression
This technique is used to detect changes in the protein levels of Bax and Bcl-2.
-
Protein Extraction: Lyse the treated cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3.
-
Cell Lysis: Lyse the treated cells and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Conclusion
This compound is a promising compound with demonstrated anti-leukemic properties. Its ability to induce apoptosis through a mitochondria-dependent pathway makes it a valuable subject for further research in the development of novel cancer therapeutics. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this and related molecules.
References
Sources
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of Furoquinolone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The furoquinolone scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activity, ranging from antibacterial to anticancer properties. This guide provides a comprehensive technical overview of the discovery and synthesis of key furoquinolone intermediates. We will delve into the strategic construction of the foundational quinolone ring system through both classical named reactions and modern catalytic methods. Subsequently, we will explore the critical methodologies for the annulation of the furan ring to complete the furoquinolone framework. This document is designed to serve as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, mechanistic insights, and a curated selection of authoritative references to support further investigation and innovation in this vital area of chemical synthesis.
The Furoquinolone Scaffold: A Cornerstone of Medicinal Chemistry
Furoquinolones are a class of heterocyclic compounds characterized by a furan ring fused to a quinolone core. This unique structural amalgamation gives rise to a diverse array of pharmacological activities. The quinolone moiety itself is a well-established pharmacophore, most notably recognized in the fluoroquinolone class of broad-spectrum antibiotics.[1][2] These synthetic antibacterial agents exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3][4] The addition of a furan ring to this core can significantly modulate the biological profile of the resulting molecule, leading to compounds with potent anticancer and other therapeutic properties.[5][6]
The development of novel furoquinolone derivatives continues to be an active area of research, driven by the need for new therapeutic agents to combat drug-resistant pathogens and to provide more effective treatments for various cancers.[7][8] A thorough understanding of the synthetic pathways to key furoquinolone intermediates is therefore crucial for the design and discovery of next-generation drugs.
Synthesis of the Quinolone Core: Established and Modern Approaches
The construction of the quinolone ring system is the foundational step in the synthesis of furoquinolones. Over the years, a variety of synthetic methods have been developed, ranging from classic named reactions to more contemporary transition-metal-catalyzed approaches.
Classical Named Reactions for Quinolone Synthesis
Several named reactions have stood the test of time and remain relevant for the synthesis of substituted quinolones.
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are key precursors to many fluoroquinolones.[9][10] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[6][10]
Mechanism of the Gould-Jacobs Reaction:
The reaction begins with a Michael-type addition of the aniline to the electron-deficient alkene of the malonate derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[6] This intermediate then undergoes a high-temperature intramolecular cyclization to form the quinoline ring.[6][10]
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
-
Reaction Setup: In a microwave-safe vial, combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.2 eq.).
-
Microwave Irradiation: Heat the mixture under microwave irradiation at a specified temperature (e.g., 250 °C) for a designated time (e.g., 10-30 minutes).[6]
-
Work-up: After cooling, the reaction mixture is typically purified by recrystallization or column chromatography to yield the desired 4-hydroxyquinoline derivative.
The Conrad-Limpach-Knorr synthesis provides access to 2- and 4-quinolones from anilines and β-ketoesters. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the temperature.
Reaction Conditions and Regioselectivity:
-
Conrad-Limpach Pathway (lower temperature): Favors the formation of 4-quinolones through the initial formation of a β-arylaminoacrylate intermediate followed by cyclization.
-
Knorr Pathway (higher temperature): Leads to 2-quinolones via the initial formation of a β-ketoanilide intermediate, which then cyclizes.
High-boiling point solvents such as diphenyl ether or Dowtherm A are often employed to achieve the necessary temperatures for cyclization.
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
The Friedländer synthesis is a versatile and straightforward method for producing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Catalysis in the Friedländer Reaction:
The reaction can be catalyzed by either acids or bases, with acid catalysts often being more effective. Various catalysts have been employed, including mineral acids, Lewis acids, and more recently, ionic liquids and solid-supported catalysts to promote greener reaction conditions.
Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Friedländer Synthesis
-
Reactant Mixture: To a solution of the 2-aminoaryl ketone (1.0 eq.) and the active methylene compound (1.2 eq.) in a suitable solvent (e.g., ethanol), add ceric ammonium nitrate (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at ambient temperature for a specified time (e.g., 45 minutes).
-
Isolation: The product is typically isolated by filtration or extraction and purified by recrystallization.
Modern Synthetic Approaches to the Quinolone Core
While classical methods are robust, modern organic synthesis has introduced more efficient and versatile strategies for quinolone construction, particularly through the use of transition metal catalysis.
Palladium catalysis has emerged as a powerful tool for the synthesis of N-functionalized 4-quinolones. One notable approach involves the reaction of o-haloaryl acetylenic ketones with primary amines. This method allows for the introduction of a wide variety of substituents on the nitrogen atom of the quinolone ring.
Typical Reaction Components:
-
Palladium Catalyst: Such as Pd(OAc)₂ or other Pd(II) sources.
-
Ligand: Often a phosphine ligand like PPh₃.
-
Base: An inorganic base such as K₂CO₃ or K₃PO₄ is commonly used.
-
Solvent: Aprotic polar solvents like dioxane or DMSO are typical.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iipseries.org [iipseries.org]
- 3. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast ...: Ingenta Connect [ingentaconnect.com]
- 5. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. Sci-Hub. ChemInform Abstract: Furan Ring Opening — Pyridine Ring Closure: New Route to Quinolines under the Bischler—Napieralski Reaction Conditions. / ChemInform, 2011 [sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
A Spectroscopic Data Analysis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. This compound is a notable heterocyclic molecule, serving as a key intermediate in the synthesis of furoquinoline derivatives and exhibiting potential anti-proliferative activities.[1] A meticulous interpretation of its spectroscopic profile is essential for unambiguous structural verification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, chemists, and drug development professionals, offering a foundational analysis that integrates theoretical principles with practical, data-driven insights to support advanced research and development activities.
Molecular Structure and Key Features
This compound (Molecular Formula: C₁₃H₁₃NO₄, Molecular Weight: 247.25 g/mol ) is a complex organic molecule featuring several key functional groups that dictate its spectroscopic characteristics. The core structure consists of a 4,5-dihydrofuranone ring, which is substituted with an anilino group at the C2 position, a carbonyl (keto) group at C4, and an ethyl carboxylate group at C3.
The molecule's central feature is its enaminone system (N-C=C-C=O), a conjugated framework that significantly influences electron density distribution, and consequently, the chemical shifts observed in NMR spectroscopy. Studies on related enaminones have shown that they exist predominantly in the amino tautomeric form, stabilized by intramolecular hydrogen bonding.[2][3] The dihydrofuranone ring itself is nearly planar, a structural aspect that has been confirmed in similar compounds through X-ray crystallography.[4]
Below is the chemical structure with standardized atom numbering for clear referencing in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the complete structural assignment of the title compound.
2.1. ¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The predicted spectral data is summarized in the table below, assuming a standard deuterated solvent like DMSO-d₆ or CDCl₃.[5][6][7][8]
| Proton Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Causality |
| Anilino NH | H-N1 | ~11.5 | Broad Singlet | 1H | Highly deshielded due to the enaminone resonance and intramolecular H-bonding with the ester carbonyl. Its broadness is typical for exchangeable protons.[3][9] |
| Anilino Aromatic | H-Ar | 7.0 - 7.5 | Multiplet | 5H | Protons on the phenyl ring exhibit chemical shifts typical for aromatic systems. The multiplet arises from complex spin-spin coupling between ortho, meta, and para protons. |
| Dihydrofuranone CH₂ | H-5 | ~4.7 | Singlet | 2H | These methylene protons are adjacent to both a ring oxygen (O1) and a carbonyl group (C4), leading to significant deshielding. Their chemical equivalence results in a singlet. |
| Ethyl Ester CH₂ | H-13 | ~4.2 | Quartet | 2H | The methylene protons of the ethyl group are deshielded by the adjacent oxygen (O3). They are split into a quartet by the three neighboring methyl protons (H-14). |
| Ethyl Ester CH₃ | H-14 | ~1.3 | Triplet | 3H | The terminal methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons (H-13). |
2.2. ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into the nature of the carbon skeleton.
| Carbon Assignment | Label | Predicted δ (ppm) | Rationale & Causality |
| Furanone Carbonyl | C4 | ~195 | The keto-carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic of this functional group. |
| Ester Carbonyl | C12 | ~165 | The ester carbonyl carbon is also strongly deshielded, but typically appears slightly upfield compared to a ketone carbonyl. |
| Anilino-substituted Olefinic C | C2 | ~160 | This carbon is part of the enaminone system and is bonded to nitrogen, causing a significant downfield shift into the aromatic/olefinic region. |
| Aromatic C (quaternary) | C-ipso | ~138 | The carbon of the aniline ring directly attached to the nitrogen (C6) is a quaternary carbon and its shift is influenced by the nitrogen substituent. |
| Aromatic CH | C-Ar | 120 - 130 | The protonated carbons of the aniline ring appear in the standard aromatic region. |
| Ester-substituted Olefinic C | C3 | ~95 | This carbon is part of the enaminone system but is located beta to the nitrogen and alpha to the ester group, placing it at a relatively upfield position for an sp² carbon. |
| Dihydrofuranone CH₂ | C5 | ~70 | This methylene carbon is deshielded due to its position between the ring oxygen (O1) and the carbonyl group (C4). |
| Ethyl Ester OCH₂ | C13 | ~60 | The methylene carbon of the ethyl group is deshielded by the adjacent ester oxygen. |
| Ethyl Ester CH₃ | C14 | ~14 | The terminal methyl carbon appears in the typical upfield aliphatic region. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10] For structural elucidation, electron ionization (EI) is often employed, which fragments the molecule in a reproducible manner, providing a unique "fingerprint."
3.1. Molecular Ion Peak (M⁺•)
The molecular formula C₁₃H₁₃NO₄ corresponds to an exact mass of approximately 247.08 Da. In an EI mass spectrum, the molecular ion peak (M⁺•) is expected at m/z = 247 . The presence of a single nitrogen atom means this peak will have an odd integer mass, consistent with the Nitrogen Rule.
3.2. Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. The functional groups present (ester, aniline, furanone ring) dictate the primary cleavage points. A proposed fragmentation workflow is outlined below.
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Interpretation of Major Fragments:
| m/z Value | Proposed Ion Structure | Fragmentation Mechanism |
| 247 | [C₁₃H₁₃NO₄]⁺• | Molecular Ion (M⁺•) . The parent ion formed by the loss of a single electron. |
| 202 | [M - •OC₂H₅]⁺ | α-Cleavage at the ester group . This involves the loss of the ethoxy radical, a very common and favorable fragmentation for ethyl esters, resulting in a stable acylium ion. |
| 219 | [M - C₂H₄]⁺• | McLafferty Rearrangement . If sterically possible, a gamma-hydrogen from the ethyl group can be transferred to the furanone carbonyl oxygen, leading to the neutral loss of ethene. |
| 92 | [C₆H₅NH]⁺• | Aniline radical cation . Cleavage of the C2-N1 bond can lead to the formation of the aniline radical cation, a stable fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation . Subsequent loss of an amino radical from the m/z 92 fragment results in the highly characteristic phenyl cation. |
This combination of a distinct molecular ion and predictable fragment ions provides a robust confirmation of the compound's identity and structure.[11]
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are critical.
4.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified title compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved and free of particulates.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).[6][7]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Utilize a standard single-pulse experiment with a 30-degree pulse width, a relaxation delay of 1-2 seconds, and sufficient scans (typically 8-16) to achieve a signal-to-noise ratio >100:1.
-
¹³C NMR: Employ a proton-decoupled pulse program (e.g., PENDANT or DEPT) to enhance signal and provide multiplicity information. A longer acquisition time and more scans will be required compared to ¹H NMR.
-
4.2. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12] High concentrations should be avoided to prevent detector saturation and source contamination.[12]
-
Ionization Method: For this compound, Electron Ionization (EI) is suitable for generating fragment patterns for library matching and structural elucidation. Electrospray Ionization (ESI) can also be used, particularly for accurate mass measurement, and would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 248.
-
Analysis: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for online separation and analysis.[13]
-
Data Acquisition: Acquire data across a mass range of m/z 50-500 to ensure capture of the molecular ion and all significant fragments.
Conclusion
The collective spectroscopic data from Nuclear Magnetic Resonance and Mass Spectrometry provide a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, including the distinct chemical environments of the anilino, ethyl ester, and dihydrofuranone moieties. The mass spectrum corroborates the molecular weight and offers structural validation through predictable and logical fragmentation pathways. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this molecule, assess its purity, and proceed with further studies in medicinal chemistry and materials science.
References
-
Erdsack, J. et al. (2007). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o2315. Available at: [Link]
-
Altomare, A. et al. (1999). SIR97: a new tool for crystal structure determination and refinement. Journal of Applied Crystallography, 32(1), 115-119. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for publications. Available at: [Link]
-
Mohammat, M. F. et al. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. IUCrData, 9(3). Available at: [Link]
-
Al-Warhi, T. et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(45), 29333-29346. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2232-2239. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
Lin, C.-F. et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 10(6), 3338-3344. Available at: [Link]
-
Fahmy, H. M. et al. (1998). Rates of Acid-Catalyzed NH Proton Exchange of Enaminones, an 1H NMR Study. Magnetic Resonance in Chemistry, 36(8), 565-571. Available at: [Link]
-
Sriram, D. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
-
Bothorel, L. (2012). Enaminone analysis by 1H NMR spectroscopy. Master Analyse et Controle. Available at: [Link]
-
Karthikeyan, V., Ramkumar, V., & Karunakaran, R. J. (2013). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 9), o1358–o1359. Available at: [Link]
-
Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2664-2669. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
SpectraBase. (2024). Ethyl 4-[4-(2-anilino-2-oxoethoxy)-3-ethoxyphenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Available at: [Link]
-
Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Friedrich Schiller University Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Amines. Chemistry LibreTexts. Available at: [Link]
-
Nudelman, A. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Allery, A. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. YouTube. Available at: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 4. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.washington.edu [chem.washington.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. organomation.com [organomation.com]
- 11. imreblank.ch [imreblank.ch]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. zefsci.com [zefsci.com]
Crystal structure and molecular geometry of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate derivatives
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the synthesis, crystal structure, and molecular geometry of this compound derivatives. These compounds are of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships. This document synthesizes crystallographic data with synthetic protocols to offer a comprehensive overview for researchers in the field.
Introduction: The Significance of the Dihydrofuranone Scaffold
The this compound core is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional geometry and the intermolecular interactions they form in the solid state, which can influence solubility, stability, and binding affinity to biological targets. A precise understanding of their crystal structure is therefore not merely an academic exercise but a critical component of the drug development process.
Synthesis of this compound and its Derivatives
The synthesis of the parent compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, is typically achieved through a two-step process.[1] The initial step involves the reaction of diethyl malonate with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (THF). This is followed by the substitution of the ethoxy group with aniline, which is heated to drive the reaction to completion. The resulting product can then be purified by recrystallization.[1]
A general synthetic route for substituted derivatives involves the reaction of a appropriately substituted aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate in the presence of a base, such as triethylamine, in a solvent like dichloromethane.[2] The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization from a suitable solvent like ethanol.[2]
Experimental Protocol: Synthesis of Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate[2]
-
To a solution of 4-(benzyloxy)aniline (1.0 g, 1.0 mol) in 10 ml of dichloromethane, add ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate (0.9 g, 1.0 mol) and triethylamine (0.5 ml).
-
Stir the reaction mixture at room temperature for approximately 8 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the crude solid product.
-
Recrystallize the crude solid from ethanol to obtain the purified product.
The choice of a non-polar solvent like dichloromethane facilitates the reaction, while the addition of a mild base, triethylamine, is crucial to neutralize the HCl byproduct of the reaction. Recrystallization from ethanol is a standard and effective method for obtaining high-purity crystalline material suitable for X-ray diffraction analysis.
Caption: Synthetic workflow for this compound derivatives.
Crystallographic Analysis: A Case Study of Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate
The crystal structure of ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate provides a detailed template for understanding the molecular geometry and packing of this class of compounds.[2] Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.
Crystal Data and Structure Refinement
The crystallographic data for ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate are summarized in the table below.[2] The data was collected using a Bruker Kappa APEXII diffractometer with Mo Kα radiation.[2]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₉NO₅ |
| Formula Weight | 353.36 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1315 (3) |
| b (Å) | 10.4040 (3) |
| c (Å) | 11.1162 (4) |
| α (°) | 84.848 (2) |
| β (°) | 66.436 (2) |
| γ (°) | 64.121 (2) |
| Volume (ų) | 866.34 (5) |
| Z | 2 |
| Temperature (K) | 293 (2) |
The choice of Mo Kα radiation is standard for single-crystal X-ray diffraction of organic molecules, providing good resolution of the diffraction data. The structure was solved using direct methods and refined by full-matrix least-squares on F².
Molecular Geometry and Conformation
The molecular structure of ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate reveals several key geometric features.
The Dihydrofuranone Core
A notable feature of the structure is the planarity of the dihydrofuran ring. In the case of the benzyloxy derivative, this ring is nearly planar, with a maximum deviation of -0.021 (2) Å for the C3 atom from the least-squares plane.[2] This planarity is a consequence of the sp² hybridization of the atoms involved in the enamine and carboxylate moieties.
Orientation of the Anilino and Ester Groups
The aniline and ethyl carboxylate groups are not coplanar with the dihydrofuran ring. The dihedral angle between the dihydrofuran ring and the phenylamino ring is 54.5 (5)°.[2] This twist is likely due to steric hindrance between the substituents on the aniline ring and the ester group. The benzyloxy substituent on the aniline ring also adopts a specific orientation, with the benzyl ring making a dihedral angle of 28.1 (7)° with the dihydrofuran ring.[2] The phenylamino and benzyl rings themselves are oriented at an angle of 78.6 (6)° to each other.[2]
| Dihedral Angle | Value (°) |
| Dihydrofuran Ring – Phenylamino Ring | 54.5 (5) |
| Dihydrofuran Ring – Benzyl Ring | 28.1 (7) |
| Phenylamino Ring – Benzyl Ring | 78.6 (6) |
These dihedral angles are crucial for defining the overall shape of the molecule and will undoubtedly influence how it interacts with biological macromolecules. It is plausible that different substituents on the aniline ring would lead to variations in these dihedral angles due to differing steric and electronic effects.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate, both intramolecular and intermolecular hydrogen bonds play a significant role in stabilizing the crystal structure.[2]
An intramolecular N—H···O hydrogen bond is observed, which contributes to the planarity of the enamine system.[2] The crystal packing is further stabilized by intermolecular C—H···O interactions.[2] These weak hydrogen bonds, in conjunction with van der Waals forces, dictate the overall packing efficiency and contribute to the stability of the crystal lattice.
Sources
Methodological & Application
Application Notes: Evaluating Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate as an Anti-Leukemia Agent in HL-60 Cells
Abstract: This document provides a comprehensive guide for researchers investigating the anti-leukemic properties of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. Leukemia, a malignancy of leukocytes, requires the development of novel therapeutic agents.[1] The human promyelocytic leukemia HL-60 cell line serves as a critical in vitro model for studying hematological malignancies and potential therapeutics due to its ability to undergo differentiation and apoptosis.[2] This guide details the mechanism of action of this compound in HL-60 cells and provides a suite of validated, step-by-step protocols for assessing its efficacy. Methodologies covered include cytotoxicity determination, apoptosis quantification, cell cycle analysis, and mechanistic protein studies.
Introduction and Scientific Background
This compound is a furanone derivative that has demonstrated significant anti-proliferative activity against human promyelocytic leukemia HL-60 cells.[1] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. Research indicates that this compound induces apoptosis, a form of programmed cell death essential for tissue homeostasis, which is often dysregulated in cancer.[3][4]
The HL-60 cell line, established from a patient with acute promyelocytic leukemia, is an invaluable tool for this research.[5] These non-adherent, myeloblastic cells can be induced to differentiate and are widely used for studies on apoptosis, cell cycle regulation, and drug screening.[2][6]
This guide provides the scientific framework and practical protocols to validate and explore the anti-leukemic effects of this compound on HL-60 cells.
Postulated Mechanism of Action
The primary anti-leukemic effect of this compound in HL-60 cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1] This process is initiated by intracellular stress signals, leading to a cascade of molecular events culminating in cell death.[7][8]
The proposed mechanism involves several key events:
-
Induction of Oxidative Stress: The compound elevates intracellular Reactive Oxygen Species (ROS) and calcium (Ca2+) levels.[1] This creates a state of cellular stress that is a common trigger for the intrinsic apoptotic pathway.
-
Mitochondrial Disruption: The increase in ROS and Ca2+ leads to a decrease in the mitochondrial membrane potential (MMP).[1]
-
Regulation of Bcl-2 Family Proteins: This disruption is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] The resulting increase in the Bax/Bcl-2 ratio is a critical checkpoint that commits the cell to apoptosis by promoting the permeabilization of the outer mitochondrial membrane.[9]
-
Caspase Activation: The compromised mitochondria release apoptogenic factors, including cytochrome c, into the cytoplasm. This triggers the activation of effector caspases, notably caspase-3.[1]
-
Execution of Apoptosis: Activated caspase-3 is a key executioner enzyme that cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]
This cascade demonstrates a targeted mechanism that exploits the cell's own death machinery, a promising strategy for cancer therapy.[9]
Experimental Design & Workflow
A logical workflow is essential for systematically evaluating the compound's effects. The process begins with basic cell culture and cytotoxicity screening to determine effective dose ranges, followed by more detailed mechanistic assays to elucidate the mode of action.
Materials and Reagents
-
Cell Line: Human promyelocytic leukemia HL-60 cells (e.g., ATCC® CCL-240™).
-
Compound: this compound, dissolved in DMSO to create a sterile stock solution (e.g., 10-100 mM).
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][12]
-
Reagents for MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Reagents for Flow Cytometry: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), RNase A, Ethanol (70%, ice-cold).
-
Reagents for Caspase Assay: Caspase-3 Fluorometric Assay Kit.
-
Reagents for Western Blot: RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, SDS-PAGE gels, PVDF membrane, Skim milk or BSA for blocking, primary antibodies (anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Cleaved Caspase-3, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
Detailed Experimental Protocols
HL-60 Cell Culture and Maintenance
Causality: HL-60 cells grow in suspension, requiring specific handling to maintain viability and logarithmic growth for experimental consistency.[5] Maintaining cell density between 1x10⁵ and 1x10⁶ cells/mL ensures nutrient availability and prevents spontaneous apoptosis from overgrowth.[6]
-
Thawing: Quickly thaw a cryovial of HL-60 cells in a 37°C water bath.[12] Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Initial Culture: Centrifuge the cell suspension at 150-200 x g for 5-7 minutes.[5] Discard the supernatant (which contains cryoprotectant) and gently resuspend the cell pellet in 10-12 mL of fresh medium in a T-25 or T-75 culture flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Subculturing: Monitor cell density using a hemocytometer. When the density approaches 8x10⁵ cells/mL, split the culture by adding fresh medium to dilute the cell suspension back to a density of 1-2x10⁵ cells/mL.[6][13] This is typically done every 2-3 days.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: This assay quantifies cell viability. The mitochondrial reductase enzymes in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the compound's half-maximal inhibitory concentration (IC50).[14]
-
Cell Seeding: Seed 180 µL of HL-60 cell suspension (at 5x10⁵ cells/mL) into each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of the compound in culture medium. Add 20 µL of each dilution to the respective wells. Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and an "untreated control" (medium only).[14]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: Centrifuge the plate at 500 x g for 5 minutes. Carefully remove the supernatant without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette gently to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)
Causality: This dual-staining method differentiates cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V-FITC (green fluorescence).[15] Propidium Iodide (PI) is a nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but penetrates late apoptotic and necrotic cells, staining the DNA red.[16] This allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
-
Cell Treatment: Seed HL-60 cells in a 6-well plate (e.g., 2x10⁶ cells/well) and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect the suspension cells into 15 mL conical tubes. Centrifuge at 200 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Q3 (Annexin V-/PI-) for viable cells, Q4 (Annexin V+/PI-) for early apoptotic cells, and Q2 (Annexin V+/PI+) for late apoptotic/necrotic cells.[17]
Protocol 3: Cell Cycle Analysis (PI Staining and Flow Cytometry)
Causality: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1 with 2n DNA, S phase with >2n, and G2/M with 4n). A prominent "sub-G1" peak, representing cells with fragmented DNA (<2n), is a quantitative indicator of apoptosis.[10]
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 5.3 (steps 1-2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[19]
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS). The RNase A is critical to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.
-
Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[20]
Protocol 4: Western Blot Analysis of Apoptotic Proteins
Causality: Western blotting allows for the detection and semi-quantification of specific proteins, providing direct evidence for the mechanistic claims.[21] Observing an increase in Bax and cleaved caspase-3, alongside a decrease in Bcl-2, validates the involvement of the intrinsic apoptotic pathway.[1][22] β-actin serves as a loading control to ensure equal protein amounts were analyzed.[22]
-
Protein Extraction: Treat cells in a 6-well plate as described in Protocol 5.3. Harvest cells by centrifugation, wash with cold PBS, and lyse the pellet with cold RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the expression of target proteins to the β-actin loading control.
Data Presentation and Expected Results
Table 1: Cytotoxicity of this compound on HL-60 Cells
| Time Point | IC50 Value (µM) [± SD] |
| 24 Hours | 15.6 [± 1.8] |
| 48 Hours | 9.8 [± 1.2] |
| 72 Hours | 6.5 [± 0.9] |
| Note: Data are hypothetical and represent a typical dose- and time-dependent cytotoxic effect.[14] |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after 24h Treatment
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| Compound (10 µM) | 65.2 ± 4.5 | 22.8 ± 3.3 | 12.0 ± 2.1 |
| Compound (20 µM) | 38.9 ± 5.1 | 41.5 ± 4.9 | 19.6 ± 3.8 |
| Note: Expected results show a concentration-dependent increase in early and late apoptotic cell populations. |
Table 3: Cell Cycle Distribution after 24h Treatment
| Treatment Group | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 2.5 ± 0.6 | 45.1 ± 3.2 | 38.4 ± 2.9 | 14.0 ± 1.5 |
| Compound (10 µM) | 18.9 ± 2.5 | 58.3 ± 4.1 | 15.2 ± 2.0 | 7.6 ± 1.1 |
| Compound (20 µM) | 35.7 ± 4.0 | 49.5 ± 3.8 | 9.1 ± 1.4 | 5.7 ± 0.9 |
| Note: A significant increase in the Sub-G1 fraction indicates apoptotic DNA fragmentation. Arrest in G0/G1 may also be observed.[10] |
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for characterizing the anti-leukemic activity of this compound. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and changes in key regulatory proteins, researchers can build a comprehensive profile of the compound's efficacy and mechanism of action in HL-60 cells. The data strongly suggest this compound warrants further investigation as a potential therapeutic candidate for leukemia.[1]
References
-
Chang, Y. T., et al. (2017). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters. Available at: [Link]
-
Nirmala, S., et al. (2011). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Cytion. HL-60 Cells. Cytion. Available at: [Link]
-
Scribd. HL-60 Stam Protocol. Scribd. Available at: [Link]
-
Elabscience. HL-60 Cell Line. Elabscience. Available at: [Link]
-
Packialakshmi, B., & Zhou, S. (2010). Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy. Journal of Hematology & Oncology. Available at: [Link]
-
Abdel-Rahman, H. M., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. Firefly Luciferase HL-60 Cell Line. BPS Bioscience. Available at: [Link]
-
UCSC Genome Browser. HL-60, acute promyelocytic leukemia ATCC #: CCL-240 Notes. UCSC Genome Browser. Available at: [Link]
-
Al-Obeed, O., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. Available at: [Link]
-
Yedjou, C. G., et al. (2010). Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Fulda, S. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene. Available at: [Link]
-
ResearchGate. Typical quadrant analysis of annexin V-FITC/PI flow cytometry in HL-60. ResearchGate. Available at: [Link]
-
Creative Bioarray. Caspase Activity Assay. Creative Bioarray. Available at: [Link]
-
ResearchGate. Western blot analyses of apoptosis related proteins. HL-60 cells/ml. ResearchGate. Available at: [Link]
-
YouTube. DNA content cell cycle analysis using flow cytometry. YouTube. Available at: [Link]
-
Smolewski, P., et al. (1999). Comparative analysis of apoptosis in HL60 detected by annexin-V and fluorescein-diacetate. Cytometry. Available at: [Link]
-
Assay Genie. Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Assay Genie. Available at: [Link]
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Available at: [Link]
-
University of Chicago. Cell Cycle Analysis. University of Chicago Cytometry Core. Available at: [Link]
-
ResearchGate. Cell apoptosis assay of HL60 cells mediated by SAF. ResearchGate. Available at: [Link]
-
Bio-Rad. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HL-60 Cells [cytion.com]
- 3. Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. atcc.org [atcc.org]
- 6. elabscience.com [elabscience.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. youtube.com [youtube.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
Determining the Cytotoxicity of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate using the MTT Assay: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for determining the cytotoxic potential of the compound Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. We will delve into the underlying principles of the MTT assay, a robust and widely adopted colorimetric method for assessing cell viability, and provide a detailed, field-proven protocol optimized for this specific application. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Cytotoxicity Profiling
In the realm of drug discovery and toxicology, the assessment of a compound's effect on cell viability is a critical early-stage gatekeeping step.[1] Cytotoxicity assays provide essential data on a substance's potential to induce cell death, which is fundamental to identifying therapeutic candidates and understanding toxicological liabilities.[1] The compound of interest, this compound, belongs to the furanone class of heterocyclic compounds. Furanone derivatives have garnered significant attention for their diverse biological activities, including potential antitumor properties.[2][3][4] Indeed, studies on structurally related furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines, making a thorough investigation of this specific molecule imperative.[5][6][7]
This guide focuses on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a cornerstone method for evaluating cell metabolic activity as an indicator of cell viability.[8] The principle of the assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[8][9] This conversion is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[8][10] The quantity of the resulting insoluble purple formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[8]
The MTT Assay: A Mechanistic Overview
The MTT assay is a reliable and sensitive method for quantifying changes in cell proliferation and viability.[11] In healthy, proliferating cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, are active and cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.[12] When cells undergo apoptosis or necrosis due to a cytotoxic agent, their metabolic activity declines, leading to a decrease in formazan production.[11] The subsequent solubilization of these formazan crystals allows for their quantification by measuring the absorbance using a spectrophotometer, typically at a wavelength of 570 nm.[13]
Diagram 1: The Core Principle of the MTT Assay
Caption: Workflow illustrating the conversion of MTT to formazan in living cells.
Materials and Reagents
To ensure the accuracy and reproducibility of the MTT assay, it is crucial to use high-quality reagents and calibrated equipment.
| Category | Item | Specifications |
| Cell Culture | Selected Cancer Cell Line (e.g., HL-60) | Sourced from a reputable cell bank (e.g., ATCC) |
| Complete Growth Medium | As recommended by the cell line supplier | |
| Fetal Bovine Serum (FBS) | Heat-inactivated | |
| Penicillin-Streptomycin Solution | 100x concentration | |
| Trypsin-EDTA Solution | 0.25% Trypsin, 0.53 mM EDTA | |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | |
| Test Compound | This compound | High purity grade |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | |
| MTT Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Powder, >98% purity |
| Solubilization Solution | DMSO or a solution of 10% SDS in 0.01 M HCl | |
| Equipment | 96-well flat-bottom cell culture plates | Sterile, tissue culture-treated |
| CO2 Incubator | 37°C, 5% CO2, >90% humidity | |
| Inverted Microscope | For cell morphology observation | |
| Multichannel Pipettes and Sterile Tips | For accurate liquid handling | |
| Microplate Reader | Capable of reading absorbance at 570 nm | |
| Laminar Flow Hood | For aseptic cell culture work |
Detailed Experimental Protocol
This protocol is designed for adherent or suspension cell lines and can be adapted as necessary. A preliminary experiment to determine the optimal cell seeding density is highly recommended to ensure cells are in the exponential growth phase during the assay.
Part 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture the chosen cell line according to the supplier's recommendations (e.g., ATCC Animal Cell Culture Guide).[14][15][16] Ensure cells are healthy and free from contamination.
-
Cell Seeding:
-
For adherent cells, detach the cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count.
-
For suspension cells, directly perform a cell count from the culture flask.
-
Dilute the cell suspension to the predetermined optimal seeding density (typically between 5,000 and 10,000 cells per well in a 96-well plate).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," it is advisable to fill the peripheral wells with sterile PBS or medium and not use them for experimental data.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.[12]
Part 2: Compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 100 mM stock. Note: The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum medium to achieve the desired final test concentrations. A broad range of concentrations (e.g., 0.1 µM to 100 µM) is recommended for the initial screening. Based on existing literature for this compound, a 50% cytotoxic concentration (CC50) was observed at 23.5 µM in HL-60 cells, which can guide the selection of your concentration range.[5]
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include the following controls in triplicate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in complete growth medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Diagram 2: Experimental Workflow for the MTT Assay
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Part 3: MTT Assay Procedure
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light and store it at -20°C.[9]
-
MTT Addition: At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of approximately 0.5 mg/mL).[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, and purple formazan crystals will become visible under a microscope.[11]
-
Formazan Solubilization:
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[11]
Data Analysis and Interpretation
-
Background Correction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [8]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis, often performed with software such as GraphPad Prism or through online calculators.[18][19][20]
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High Background Absorbance | Contamination of media; Phenol red interference. | Use fresh, sterile reagents. Use phenol red-free medium during the MTT incubation step.[21] |
| Low Absorbance Readings | Low cell seeding density; Insufficient MTT incubation time. | Optimize cell number to be in the linear range of the assay. Increase MTT incubation time, checking for crystal formation microscopically.[11] |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques.[11][22] |
| Compound Interference | The test compound is colored or has reducing properties. | Run a control with the compound in cell-free medium to check for direct MTT reduction.[23] |
| Incomplete Formazan Solubilization | Insufficient mixing or solubilization agent volume. | Ensure adequate mixing on an orbital shaker. Check for complete dissolution of crystals under a microscope before reading. |
Conclusion and Further Perspectives
The MTT assay provides a robust and efficient method for assessing the cytotoxic effects of this compound. By following this detailed protocol and understanding the underlying principles, researchers can generate reliable and reproducible data. The determined IC50 value will be a critical parameter in the preclinical evaluation of this compound and will guide future studies, such as those investigating the mechanism of cell death (e.g., apoptosis vs. necrosis) and its potential as a therapeutic agent. It is important to remember that while the MTT assay is an excellent indicator of metabolic activity and cell viability, it may not always distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects. Therefore, complementary assays may be beneficial for a more comprehensive understanding of the compound's biological activity.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
YouTube. (2025). MTT Assay. Retrieved from [Link]
- MDPI. (2023). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 24(13), 10873.
-
Trade Science Inc. (2012). Synthesis and cytotoxicity studies of some furanone derivatives. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results? Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
- National Center for Biotechnology Information. (2017). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 14(5), 5877–5883.
-
ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones. Retrieved from [Link]
-
On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
- PubMed. (2012). Ethyl 2- [N-p-chlorobenzyl- (2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells. In Vivo, 26(6), 963-9.
- Bentham Science. (2022). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Letters in Drug Design & Discovery, 19(10), 992-1002.
- PubMed. (1995). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 328(4), 367-72.
-
Reddit. (n.d.). struggling with MTT assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ANT Bio. (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]
-
Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]
- MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
-
ResearchGate. (2023). Free Animal Cell Culture Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the furanone compounds. Retrieved from [Link]
- PubMed. (2011). Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione and ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. Molecules, 16(8), 6433-44.
-
ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay? Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2- [N-p-chlorobenzyl- (2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. onscience.es [onscience.es]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
Probing Cellular Fate: A Guide to Flow Cytometry Analysis of Cell Cycle and Apoptosis After Compound Treatment
In the landscape of drug discovery and development, understanding the precise mechanisms by which a novel compound exerts its effects on target cells is paramount. Among the most critical cellular processes to investigate are the cell cycle and apoptosis (programmed cell death). Flow cytometry stands as a powerful, high-throughput technology that provides quantitative, single-cell level data on these phenomena. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for analyzing cell cycle progression and apoptosis induction following compound treatment.
The "Why": Causality in Experimental Design
Before delving into protocols, it is crucial to understand why we couple cell cycle and apoptosis analysis. A therapeutic compound can impact a cell in several ways: it might induce a reversible cell cycle arrest, allowing for DNA repair, or it could trigger an irreversible cascade of events leading to apoptosis. Analyzing only one of these processes provides an incomplete picture. For instance, observing an accumulation of cells in the G2/M phase of the cell cycle could indicate a successful mitotic block by an anti-cancer agent. However, without a concurrent apoptosis assay, it remains unknown whether these arrested cells subsequently undergo programmed cell death, a desirable outcome for an anti-cancer therapeutic, or eventually escape the arrest and continue to proliferate. Therefore, a dual analysis provides a more comprehensive understanding of a compound's cytostatic versus cytotoxic effects.
Foundational Principles of Flow Cytometry Analysis
Flow cytometry is a technology that measures and analyzes the physical and chemical characteristics of single particles, in this case, cells, as they pass through a laser beam in a fluid stream.[1][2] The core principles leveraged for cell cycle and apoptosis analysis are light scattering and fluorescence.[1]
-
Light Scatter: Forward scatter (FSC) is proportional to cell size, while side scatter (SSC) is related to the internal complexity or granularity of the cell.[1]
-
Fluorescence: Fluorescent molecules (fluorochromes) attached to specific cellular components absorb light from the laser and emit it at a longer wavelength. This emitted light is detected and quantified.[1]
Unraveling the Cell Cycle with Propidium Iodide (PI)
Cell cycle analysis by flow cytometry is a cornerstone technique that quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3] This is achieved by staining the cellular DNA with a fluorescent dye, most commonly propidium iodide (PI).[3][4]
The Mechanism: PI is a fluorescent intercalating agent that binds to double-stranded DNA.[4][5] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[3]
-
G0/G1 Phase: Cells in the G0/G1 phase have a normal diploid (2N) DNA content.
-
S Phase: As cells progress through the S phase, they are actively synthesizing DNA, and their DNA content is between 2N and 4N.
-
G2/M Phase: Cells in the G2 and M phases have a tetraploid (4N) DNA content, having completed DNA replication.
A key consideration is that PI also binds to double-stranded RNA.[4][5] Therefore, treatment with RNase is an essential step to ensure that the measured fluorescence is solely from DNA.[3][4][5] Since PI is membrane impermeant, cells must be fixed and permeabilized, typically with ethanol, to allow the dye to enter and stain the nuclear DNA.[3][6]
Detecting Apoptosis with Annexin V and Propidium Iodide (PI)
The Annexin V/PI assay is a robust and widely used method for detecting and differentiating between early apoptotic, late apoptotic/necrotic, and viable cells.[7][8] This assay is based on two key cellular changes that occur during apoptosis: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.[8][9]
The Mechanism:
-
Phosphatidylserine (PS) Externalization: In healthy, viable cells, PS is exclusively located on the inner leaflet of the plasma membrane.[10][11] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the membrane, where it can be detected by Annexin V.[9][10][11] Annexin V is a protein with a high, calcium-dependent affinity for PS.[10][12]
-
Loss of Membrane Integrity: As apoptosis progresses to later stages, or during necrosis, the cell membrane loses its integrity and becomes permeable.[8] Propidium iodide (PI), a membrane-impermeant DNA-binding dye, can then enter the cell and stain the nucleus.[8][13]
By using Annexin V conjugated to a fluorochrome (e.g., FITC) and PI in combination, we can distinguish the following cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (though this population is less common in controlled experiments).
Experimental Design and Self-Validating Systems
A well-designed experiment with appropriate controls is the foundation of trustworthy and reproducible results.
Essential Controls:
-
Untreated Control: Cells cultured in the absence of the test compound. This serves as the baseline for cell cycle distribution and apoptosis levels.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO). This control ensures that the observed effects are due to the compound itself and not the vehicle.
-
Positive Control (Apoptosis): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide). This validates that the staining protocol and instrument settings are capable of detecting apoptosis.
-
Single-Stain Controls (for Apoptosis):
-
Cells stained only with Annexin V-FITC.
-
Cells stained only with PI. These are crucial for setting up fluorescence compensation to correct for spectral overlap between the two fluorochromes.
-
-
Fluorescence Minus One (FMO) Controls: These controls are particularly important in multicolor experiments to accurately set gates. An FMO control for a specific channel contains all the other fluorochromes in the panel except for the one being measured.
Detailed Protocols
Protocol: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide Staining Solution (e.g., 50 µg/mL PI in PBS with 0.1% Triton X-100)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with the test compound for the appropriate duration. Include untreated and vehicle controls.
-
For adherent cells, gently detach using trypsin-EDTA. For suspension cells, proceed directly to harvesting.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS and resuspend in 500 µL of PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.
-
Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept at -20°C for several weeks.[4]
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature or 4°C overnight, protected from light.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically around 617 nm).[13]
-
Collect at least 10,000 events for each sample to ensure statistical significance.
-
Use a low flow rate for better data resolution.
-
Protocol: Apoptosis Detection using Annexin V and Propidium Iodide
Materials:
-
1X Annexin V Binding Buffer (typically contains CaCl2, as Annexin V binding to PS is calcium-dependent).[8]
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).
-
Propidium Iodide (PI) solution.
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line using the desired compound treatment. Remember to include all necessary controls.
-
Harvest both adherent and suspension cells, including any cells floating in the media of adherent cultures, as these may be apoptotic.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining , as the Annexin V binding is reversible.[14]
-
Analyze the samples on a flow cytometer immediately (preferably within one hour).[7]
-
Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm filter) and PI fluorescence in the red channel (e.g., >670 nm longpass filter).
-
Set up proper compensation using your single-stain controls.
-
Data Analysis and Interpretation
Cell Cycle Data Analysis
The output of a cell cycle experiment is a histogram of DNA content (PI fluorescence) versus cell count.[15]
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The area between the two peaks represents cells in the S phase.
-
The second peak, with approximately twice the fluorescence intensity of the first, represents cells in the G2/M phase (4N DNA content).
-
A "sub-G1" peak, with less than 2N DNA content, often represents apoptotic cells with fragmented DNA.
Specialized cell cycle analysis software (e.g., FlowJo, FCS Express) uses mathematical models (e.g., Dean-Jett-Fox) to deconvolute the histogram and provide percentages of cells in each phase.
Data Presentation: Summarize the percentage of cells in each phase for all treatment conditions in a table.
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Untreated | 2.1 ± 0.3 | 55.4 ± 2.1 | 25.3 ± 1.5 | 17.2 ± 1.8 |
| Vehicle (DMSO) | 2.3 ± 0.4 | 54.9 ± 1.9 | 26.1 ± 1.7 | 16.7 ± 1.5 |
| Compound X (1 µM) | 8.5 ± 0.9 | 20.1 ± 1.5 | 15.2 ± 1.1 | 56.2 ± 2.5 |
| Compound X (5 µM) | 15.7 ± 1.2 | 10.3 ± 0.8 | 8.9 ± 0.7 | 65.1 ± 3.1 |
Apoptosis Data Analysis
Apoptosis data is typically displayed as a two-parameter dot plot of Annexin V fluorescence versus PI fluorescence. Quadrant gates are set based on the unstained and single-stained controls.[7]
-
Lower Left (LL): Annexin V- / PI- (Viable cells)
-
Lower Right (LR): Annexin V+ / PI- (Early apoptotic cells)
-
Upper Right (UR): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper Left (UL): Annexin V- / PI+ (Necrotic cells)
Data Presentation: Present the percentage of cells in each quadrant in a table for clear comparison across treatments.
| Treatment | % Viable (LL) | % Early Apoptotic (LR) | % Late Apoptotic/Necrotic (UR) |
| Untreated | 95.2 ± 1.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Vehicle (DMSO) | 94.8 ± 1.8 | 2.8 ± 0.5 | 2.0 ± 0.4 |
| Compound Y (10 µM) | 60.5 ± 3.1 | 25.3 ± 2.2 | 12.1 ± 1.5 |
| Compound Y (50 µM) | 25.1 ± 2.5 | 40.7 ± 3.5 | 30.5 ± 2.8 |
Visualizing Workflows and Concepts
To enhance clarity, the following diagrams illustrate the experimental workflows and the principles of detection.
Diagram 1: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Diagram 2: Annexin V/PI Apoptosis Detection Principle
Caption: Distinguishing cell populations with Annexin V and PI staining.
Ensuring Trustworthiness and Authoritative Grounding
The reliability of flow cytometry data hinges on rigorous instrument setup, standardization, and quality control. It is highly recommended to follow guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI), specifically the H62 guideline on the validation of assays performed by flow cytometry.[16][17][18] Regular instrument performance checks using standardized beads are crucial for ensuring data consistency over time.[19] Furthermore, the National Institute of Standards and Technology (NIST) is actively working to develop reference materials and methodologies to promote quantitative and comparable flow cytometry measurements.[20]
Conclusion
References
-
National Institute of Standards and Technology (NIST). Quantitative Flow Cytometry Measurements. [Link]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
JoVE. Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]
-
University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]
-
Kim, H. J., & Lee, J. Y. (2018). Assaying cell cycle status using flow cytometry. Current protocols in chemical biology, 10(4), e53. [Link]
-
Full Spectrum Flow. Validating Assays in Flow Cytometry: Learn from the Creators of CLSI Guideline H62. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols.io. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
ResearchGate. How should I gate my Annexin V/PI data?. [Link]
-
ASTM International. Flow Cytometric Techniques to Assess Toxicity to Algae. [Link]
-
Reutelingsperger, C. P., & van Heerde, W. L. (1997). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. Cellular and molecular life sciences : CMLS, 53(6), 527–532. [Link]
-
FDA. Validation of Assays Performed by Flow Cytometry. [Link]
-
Rius, C., & Lahoz, A. (1993). Analysis of cell cycle by flow cytometry: principles and applications. Pathologie-biologie, 41(8), 794-802. [Link]
-
UChicago Voices. My 3-step approach to gating Annexin V data appropriately. [Link]
-
ResearchGate. Mechanism of Annexin V binding with phosphatidylserine of cell membrane. [Link]
-
NanoCellect Biomedical. Breaking Down the Principles of Flow Cytometry. [Link]
-
CLSI. CLSI Publishes New Guideline CLSI H62—Validation of Assays Performed by Flow Cytometry. [Link]
-
Bangs Laboratories, Inc. Flow Cytometry Fluorescence Reference Standards. [Link]
-
Let's Talk Academy. Understanding Annexin V Binding to Phosphatidylserine in Apoptosis. [Link]
-
Darzynkiewicz, Z., & Juan, G. (2001). Analysis of cell cycle by flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]
-
Federal Register. Flow Cytometry Standards Consortium. [Link]
-
University of Massachusetts Medical School. Basic Principles in Flow Cytometry. [Link]
-
International Clinical Cytometry Society. ICCS Quality & Standards Committee Modules. [Link]
-
PubMed. Flow cytometry assay modifications: Recommendations for method validation based on CLSI H62 guidelines. [Link]
-
ResearchGate. (PDF) Expanding NIST Calibration of Fluorescent Microspheres for Flow Cytometry to More Fluorescence Channels and Smaller Particles. [Link]
-
Bio-Rad Antibodies. How to Use Flow Cytometry to Measure Apoptosis: Part Two. [Link]
-
TD2. Publication of CLSI H62 Validation of Assays Performed by Flow Cytometry. [Link]
-
YouTube. Cell Cycle Analysis By Flow Cytometry. [Link]
-
National Institute of Standards and Technology (NIST). Flow Cytometry Lab. [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. nanocellect.com [nanocellect.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V | AAT Bioquest [aatbio.com]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Flow cytometry assay modifications: Recommendations for method validation based on CLSI H62 guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.td2inc.com [blog.td2inc.com]
- 19. bangslabs.com [bangslabs.com]
- 20. Quantitative Flow Cytometry Measurements | NIST [nist.gov]
Application Notes & Protocols: A Guide to Investigating the Antimicrobial and Anti-inflammatory Properties of Furan Derivatives
Abstract
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial and anti-inflammatory effects.[1][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate these properties. We will delve into the mechanistic underpinnings of furan derivatives' bioactivity and provide detailed, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for the identification of novel therapeutic agents.
Introduction: The Furan Scaffold in Drug Discovery
Furan and its derivatives are cornerstone structures in organic and medicinal chemistry.[2] This class of compounds is not only prevalent in numerous natural products but also serves as a versatile building block for synthetic pharmaceuticals.[4] Well-known drugs like Nitrofurantoin, an antibacterial agent for urinary tract infections, and Ranitidine, an anti-ulcer agent with anti-inflammatory connections, highlight the therapeutic success of furan-based molecules.[1] The urgency for new antimicrobial and anti-inflammatory drugs, driven by rising antibiotic resistance and the prevalence of chronic inflammatory diseases, has intensified the focus on scaffolds like furan that offer vast potential for chemical modification and optimization.[2][3]
The biological activity of furan derivatives can be significantly altered by even slight modifications to their substitution patterns, allowing for the fine-tuning of their pharmacological profiles.[3] This guide will equip researchers with the strategic and technical knowledge to explore this chemical space effectively.
Investigating Antimicrobial Properties
The antimicrobial potential of furan derivatives is a primary area of investigation. Their mechanisms of action can be diverse, ranging from the inhibition of essential microbial enzymes to the disruption of cellular structures.[4] Some derivatives have shown a broad spectrum of action against both Gram-positive and Gram-negative bacteria.[2][5] A systematic evaluation is crucial to determine a compound's efficacy and spectrum of activity.
Causality of Action: Potential Antimicrobial Mechanisms
While the exact mechanism varies with the specific derivative, several modes of action have been proposed:
-
Enzyme Inhibition: Furan derivatives can act as inhibitors of critical bacterial enzymes. For instance, some have been shown to target penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[2]
-
Inhibition of Microbial Growth: The core activity involves the selective inhibition of microbial proliferation, a hallmark of effective antibiotics.[4]
-
Disruption of Biofilms: Many chronic infections are associated with biofilms, which are structured communities of bacteria encased in a self-produced matrix. Furan derivatives may interfere with biofilm formation or disrupt established biofilms, representing a critical therapeutic advantage.[6]
Experimental Workflow for Antimicrobial Evaluation
A logical, stepwise approach is essential for characterizing the antimicrobial properties of novel furan derivatives. The workflow begins with broad screening to determine basic efficacy and progresses to more detailed characterization.
Caption: Experimental workflow for antimicrobial drug discovery.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol uses the broth microdilution method, a gold standard for antimicrobial susceptibility testing (AST), to determine the lowest concentration of a compound that inhibits visible microbial growth (MIC).[7][8][9]
Principle: A serial dilution of the furan derivative is prepared in a 96-well plate and inoculated with a standardized bacterial suspension.[9][10] Growth is assessed after incubation. The MBC is then determined by subculturing from the wells with no visible growth onto fresh, antibiotic-free agar to find the lowest concentration that kills 99.9% of the initial inoculum.[9]
Materials:
-
Test furan derivative, dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader (optional, for OD measurement).
-
Tryptic Soy Agar (TSA) plates.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: a. From a fresh culture plate, pick 3-5 colonies and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in fresh CAMHB to achieve a concentration of approx. 1.5 x 10⁶ CFU/mL. This will be the working inoculum.
-
Prepare Compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row. b. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to approx. 7.5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in OD600 compared to the growth control).[9]
-
Determine MBC: a. From each well that shows growth inhibition (the MIC well and wells with higher concentrations), plate 10 µL onto a TSA plate. b. Incubate the TSA plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count).
| Test Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Furan Derivative X | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (≤4) |
| Furan Derivative X | E. coli ATCC 25922 | 16 | >128 | Bacteriostatic (>4) |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | Bactericidal (≤4) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (≤4) |
| Table 1: Example Data Presentation for MIC and MBC Assays. |
Investigating Anti-inflammatory Properties
Chronic inflammation is a key pathological driver of numerous diseases. Furan derivatives have shown the ability to modulate inflammatory responses, often by interfering with critical intracellular signaling cascades.[4]
Causality of Action: Key Inflammatory Signaling Pathways
Many natural and synthetic compounds exert their anti-inflammatory effects by modulating signaling pathways that control the expression of pro-inflammatory genes.[11][12] Furan derivatives have been found to interact with two central pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a pivotal mediator of inflammatory responses.[12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13][14] Furan derivatives may inhibit this pathway by preventing IκBα phosphorylation or degradation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including p38, ERK, and JNK) is another crucial set of signaling proteins that respond to external stimuli to regulate processes like inflammation and apoptosis.[15][16] This pathway operates as a three-tiered kinase cascade that culminates in the activation of transcription factors like AP-1, which also drives the expression of inflammatory mediators.[17] Furan derivatives can suppress inflammation by inhibiting the phosphorylation of key kinases within this cascade.[4][18]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol assesses the ability of a furan derivative to suppress the production of key inflammatory mediators, nitric oxide (NO) and TNF-α, in a macrophage cell line stimulated with LPS.
Principle: RAW 264.7 murine macrophages are treated with the test compound and then stimulated with LPS, a component of Gram-negative bacteria that potently induces an inflammatory response. The suppression of NO production is measured in the cell supernatant using the Griess assay, and the reduction in the pro-inflammatory cytokine TNF-α is quantified by ELISA.
Materials:
-
RAW 264.7 cells.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test furan derivative, dissolved in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent Kit.
-
Mouse TNF-α ELISA Kit.
-
Sterile 96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: a. Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: a. Prepare serial dilutions of the furan derivative in complete DMEM. b. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the test compound. Include a "vehicle control" well with the same concentration of DMSO used for the compound dilutions. c. Incubate for 1 hour.
-
LPS Stimulation: a. Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. b. Do not add LPS to a "negative control" well to measure baseline mediator levels. c. Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitric Oxide (NO) Measurement (Griess Assay): a. After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Follow the manufacturer's instructions for the Griess Reagent Kit. Typically, this involves adding sulfanilamide solution followed by NED solution to the supernatant. c. Measure the absorbance at ~540 nm. The concentration of nitrite (a stable product of NO) is calculated using a sodium nitrite standard curve.
-
TNF-α Measurement (ELISA): a. Use the remaining supernatant (or collect fresh supernatant from a parallel plate) to quantify TNF-α levels. b. Follow the specific protocol provided with the commercial mouse TNF-α ELISA kit.
-
Data Analysis: a. Calculate the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. b. Determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the inflammatory response) using non-linear regression analysis.
| Test Compound | Parameter | IC₅₀ (µM) |
| Furan Derivative Y | NO Production | 12.5 |
| Furan Derivative Y | TNF-α Production | 9.8 |
| Dexamethasone (Control) | NO Production | 0.5 |
| Dexamethasone (Control) | TNF-α Production | 0.2 |
| Table 2: Example Data Presentation for Anti-inflammatory Assays. |
Conclusion and Future Directions
Furan derivatives represent a highly valuable class of compounds in the ongoing search for novel antimicrobial and anti-inflammatory agents.[1][19] The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these molecules, from initial screening to mechanistic elucidation. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently identify and advance promising lead candidates. Future research should focus on exploring structure-activity relationships (SAR) to optimize potency and reduce toxicity, as well as investigating efficacy in more complex in vivo models of infection and inflammation.[20][21] The continued exploration of furan chemistry promises to deliver next-generation therapeutics to address critical unmet medical needs.
References
- Pharmacological activity of furan derivatives. (2024).
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central.
- Examples of furan derivatives with biological activity. (n.d.). ResearchGate.
- Furan: A Promising Scaffold for Biological Activity. (2024).
- The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PubMed Central.
- A Review on Biological and Medicinal Significance of Furan. (2023).
- Anti-Inflammatory Activity of Natural Products. (n.d.). PubMed Central.
- NF-κB signaling in inflammation. (n.d.). PubMed.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- NF-κB. (n.d.). Wikipedia.
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (n.d.). Benchchem.
- Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI.
- Antimicrobial and Anti-Infective Activity of Natural Products—Gaining Knowledge from Novel Studies. (2023). MDPI.
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers.
- MAPK signaling in inflammation-associated cancer development. (n.d.). PubMed Central.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. purformhealth.com [purformhealth.com]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. mdpi.com [mdpi.com]
- 19. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Measuring Caspase-3 Activation Induced by Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate: An Application Guide
Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Furan Derivative
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate (EAODF) is a synthetic intermediate of furoquinoline, a compound class recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Recent investigations have highlighted the potent anti-leukemic effects of EAODF, demonstrating its ability to inhibit proliferation and induce apoptosis in human promyelocytic leukemia (HL-60) cells.[1] A critical event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[2][3] Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]
Studies have shown that EAODF (also referred to as compound 131) treatment in HL-60 cells leads to a significant increase in caspase-3 activity.[1] This activation is a pivotal point in the apoptotic signaling cascade initiated by the compound, which also involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, an increase in intracellular calcium and reactive oxygen species (ROS), and a decrease in mitochondrial membrane potential.[1] Therefore, the accurate measurement of caspase-3 activation is a primary method for quantifying the apoptotic response induced by EAODF.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for measuring EAODF-induced caspase-3 activation. We will explore the underlying principles of common caspase-3 assays, offer step-by-step methodologies, and discuss data interpretation and validation to ensure robust and reliable results.
The Central Role of Caspase-3 in Apoptosis
Apoptosis is a tightly regulated process of programmed cell death essential for normal tissue development and homeostasis.[2] Caspases are central to this process and exist as inactive zymogens (pro-caspases) in healthy cells.[3][5] Apoptotic stimuli trigger a cascade of events leading to the activation of initiator caspases (e.g., caspase-8 and caspase-9), which in turn cleave and activate executioner caspases like caspase-3.[4][6]
Activated caspase-3 is a heterodimer composed of two large (17-19 kDa) and two small (12 kDa) subunits, which are proteolytically processed from the inactive 32-35 kDa pro-caspase-3.[5][7][8] Once active, caspase-3 cleaves a specific set of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4][9] The cleavage of PARP is often used as a hallmark of caspase-3 activation and apoptosis.[9]
The following diagram illustrates the simplified intrinsic pathway of apoptosis, highlighting the central position of caspase-3.
Caption: Simplified intrinsic pathway of EAODF-induced caspase-3 activation.
Methodologies for Quantifying Caspase-3 Activation
Several robust methods are available to measure caspase-3 activity. The choice of assay depends on the experimental goals, available equipment, and desired throughput. Here, we detail three commonly employed techniques: a colorimetric assay, a fluorometric assay, and Western blotting for cleaved caspase-3.
Colorimetric Caspase-3 Assay
Principle: This assay quantifies caspase-3 activity based on the cleavage of a specific peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[10][11] The tetrapeptide sequence DEVD is a preferred recognition site for caspase-3.[5] When cleaved by active caspase-3, the chromophore p-nitroaniline (pNA) is released and produces a yellow color that can be measured by a spectrophotometer or microplate reader at 405 nm.[10][12] The amount of pNA released is directly proportional to the level of caspase-3 activity in the cell lysate.[13]
Experimental Workflow:
Caption: General workflow for the colorimetric caspase-3 assay.
Detailed Protocol:
Materials:
-
HL-60 cells (or other suitable cell line)
-
This compound (EAODF)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, and DEVD-pNA substrate)[10][14]
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for specificity control[13]
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HL-60) in a culture plate at an appropriate density to achieve exponential growth.
-
Treat cells with varying concentrations of EAODF (a concentration of 23.5 µM has been reported as the 50% cytotoxic concentration for HL-60 cells) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1] Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer (e.g., 50 µL per 2 x 10^6 cells) and incubate on ice for 10-30 minutes.[11]
-
Centrifuge at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[11][15]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This lysate contains the active caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal protein loading in the subsequent steps.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
For specificity control, pre-incubate a set of treated lysates with a caspase-3 inhibitor for 10-15 minutes before adding the substrate.
-
Add 5 µL of the DEVD-pNA substrate to each well to start the reaction.[10]
-
Cover the plate and incubate at 37°C for 1-2 hours, or potentially overnight if the signal is low.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance values from the EAODF-treated samples to the untreated control.
-
Data Presentation:
| Treatment Group | Protein Conc. (µg/µL) | Absorbance (405 nm) | Fold Change vs. Control |
| Vehicle Control | 2.5 | 0.150 | 1.0 |
| EAODF (10 µM) | 2.5 | 0.375 | 2.5 |
| EAODF (25 µM) | 2.5 | 0.750 | 5.0 |
| EAODF (50 µM) | 2.5 | 1.200 | 8.0 |
| Positive Control | 2.5 | 1.350 | 9.0 |
| EAODF (25 µM) + Inhibitor | 2.5 | 0.165 | 1.1 |
Fluorometric Caspase-3 Assay
Principle: The fluorometric assay offers higher sensitivity compared to the colorimetric method. It utilizes a peptide substrate, such as Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (7-amino-4-methylcoumarin), which is non-fluorescent until cleaved.[15] Upon cleavage by active caspase-3, the fluorophore (AFC or AMC) is released, emitting a yellow-green or blue fluorescence, respectively, which can be quantified using a fluorometer.[15] For DEVD-AFC, the excitation/emission wavelengths are typically 400/505 nm.[16]
Protocol: The procedure is similar to the colorimetric assay, with the main difference being the substrate used and the detection method.
-
Follow steps 1-3 from the colorimetric assay protocol for cell treatment and lysate preparation.
-
Caspase-3 Assay:
-
In a black, flat-bottom 96-well plate (to minimize background fluorescence), add 50-100 µg of protein from each cell lysate.
-
Add 50 µL of 2X Reaction Buffer.
-
Add 5 µL of the DEVD-AFC or DEVD-AMC substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.[16]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[16]
-
Calculate the fold-increase in activity relative to the untreated control.
-
Western Blotting for Cleaved Caspase-3
Principle: Western blotting provides a semi-quantitative and highly specific method to visualize the proteolytic processing of pro-caspase-3 into its active, cleaved fragments.[9] This technique uses antibodies that specifically recognize either the full-length pro-caspase-3 (approx. 35 kDa) or the cleaved large fragment (approx. 17/19 kDa).[7] A decrease in the band intensity of pro-caspase-3 and a concurrent increase in the cleaved fragment bands are indicative of caspase-3 activation.
Protocol:
Materials:
-
Cell lysates prepared as described previously.
-
SDS-PAGE gels (10-15% acrylamide is suitable for resolving cleaved fragments).[17]
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific for cleaved caspase-3 (e.g., recognizing the Asp175 cleavage site).[7]
-
Primary antibody for total caspase-3 (optional, for comparison).
-
Loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera or film).
Procedure:
-
Protein Separation:
-
Separate 20-50 µg of protein from each lysate by SDS-PAGE.[17]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an appropriate imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading across all lanes.
-
Trustworthiness: A Self-Validating Experimental Design
To ensure the trustworthiness of your findings, a robust experimental design with appropriate controls is paramount.
-
Positive Control: Always include a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the cell system is capable of undergoing apoptosis and activating caspase-3.[13]
-
Negative (Vehicle) Control: This is crucial to establish the baseline level of caspase-3 activity in the absence of the test compound.
-
Inhibitor Control: For enzymatic assays (colorimetric and fluorometric), co-incubation with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) validates that the measured signal is indeed due to DEVD-specific caspase activity.[13]
-
Loading Controls: In Western blotting, using loading controls like β-actin or GAPDH is essential for normalizing the data and ensuring that any observed changes in protein levels are not due to unequal sample loading.
-
Dose-Response and Time-Course: Investigating the effect of EAODF over a range of concentrations and time points will provide a more comprehensive understanding of its pro-apoptotic activity.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal (Enzymatic Assays) | Insufficient apoptosis induction. | Optimize EAODF concentration and incubation time. Confirm apoptosis with an alternative method.[13] |
| Low protein concentration in lysate. | Increase the number of cells used for lysate preparation or concentrate the lysate.[13] | |
| Inactive reagents (e.g., DTT in buffer is unstable). | Prepare fresh DTT-containing buffers for each experiment.[13] | |
| No Cleaved Caspase-3 Band (Western Blot) | Timing of harvest is not optimal. | Perform a time-course experiment; cleaved caspases can be transient.[18] |
| Insufficient protein loaded. | Increase the amount of protein loaded on the gel (up to 100-150 µg may be necessary).[18] | |
| Poor antibody performance. | Use an antibody validated for detecting the cleaved fragment and optimize antibody concentration. | |
| High Background (All Assays) | Incomplete cell lysis. | Ensure complete lysis and proper centrifugation to remove debris. |
| Non-specific protease activity. | Use specific caspase-3 inhibitors to confirm signal specificity. |
Conclusion
This compound has emerged as a promising compound with anti-leukemic properties mediated through the induction of apoptosis.[1] The activation of caspase-3 is a cornerstone of this process. By employing the detailed protocols for colorimetric, fluorometric, and Western blot assays outlined in this guide, researchers can reliably and accurately quantify the pro-apoptotic efficacy of EAODF. Adherence to a self-validating experimental design, including rigorous controls, will ensure the scientific integrity and trustworthiness of the generated data, paving the way for further investigation into the therapeutic potential of this and related compounds.
References
-
Yeh, J.-Y., et al. (2018). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters. Available at: [Link]
-
Chen, Y.-F., et al. (2007). Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells. In Vivo. Available at: [Link]
-
Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspase-3 in apoptosis. Cell Death & Differentiation. Available at: [Link]
-
Assay Genie. (2023). Cleaved Caspase-3 and Apoptosis. Available at: [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Available at: [Link]
-
Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual. Available at: [Link]
-
Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2017). Cleaved caspases troubleshooting. Available at: [Link]
-
Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular mechanisms controlling caspase activation and function. Cold Spring Harbor perspectives in biology. Available at: [Link]
-
ResearchGate. (2019). How can I detect cleaved-caspase 3 by western blotting?. Available at: [Link]
-
Hossain, M. I., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]
- 4. assaygenie.com [assaygenie.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. Cleaved Caspase 3 antibody (25128-1-AP) | Proteintech [ptglab.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mpbio.com [mpbio.com]
- 12. takarabio.com [takarabio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate as a Scaffold for Novel Anti-Cancer Therapeutics
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The furanone molecular scaffold is a recurring motif in biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry for their diverse therapeutic properties, including potent anti-proliferative effects.[1][2] This document provides a comprehensive guide to evaluating the anti-cancer potential of a specific furanone derivative, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. Building on initial findings that demonstrate its efficacy against leukemia, we outline a strategic, multi-phased approach for its preclinical development.[3][4] We provide detailed, field-tested protocols for assessing its broad-spectrum cytotoxicity, elucidating its mechanism of action, and validating its efficacy in vivo. This guide is intended to serve as a foundational resource for researchers aiming to translate this promising chemical entity into a viable therapeutic candidate.
Scientific Background & Rationale
This compound is a heterocyclic compound belonging to the dihydrofuranone class. While sometimes viewed as a synthetic intermediate, its intrinsic biological activity warrants direct investigation.[3] Furoquinolone and its derivatives, for which this compound is a precursor, are known to exhibit a range of properties including antimicrobial and anti-inflammatory activities.[3][4]
Initial research has specifically highlighted the anti-leukemic properties of this compound. In a pivotal study, the compound was shown to significantly reduce the proliferation of human promyelocytic leukemia (HL-60) cells with a 50% cytotoxic concentration (CC50) of 23.5 µM.[4] This anti-proliferative activity is linked to the induction of apoptosis, a programmed cell death pathway that is a primary target for many cancer therapies.[5]
Established Mechanism of Action in Leukemia
The anti-leukemic effect of this compound in HL-60 cells is driven by its ability to initiate the intrinsic apoptotic pathway.[3] The key molecular events are:
-
Induction of Oxidative Stress: An increase in intracellular Reactive Oxygen Species (ROS).
-
Calcium Mobilization: A significant rise in intracellular calcium (Ca2+) levels.
-
Mitochondrial Disruption: A decrease in the mitochondrial membrane potential.
-
Modulation of Apoptotic Regulators: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.
-
Executioner Caspase Activation: Activation of Caspase-3, a critical enzyme that executes the final stages of apoptosis.[3][4]
This well-defined mechanism in a single cell line provides a strong rationale for exploring its efficacy in other cancer types and for elucidating the upstream signaling events that trigger this apoptotic cascade.
Caption: Established apoptotic pathway of the title compound in HL-60 leukemia cells.
Hypothesized Target Pathways for Broader Application
The structural features of the compound suggest that its mechanism may extend beyond the intrinsic apoptotic pathway and could involve the modulation of key signaling cascades frequently dysregulated in cancer. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are critical regulators of cell growth, proliferation, survival, and angiogenesis, making them attractive targets for therapeutic intervention.[6][7][8][9] Furanone derivatives have previously been investigated as potential inhibitors of MAPK14 and VEGFR-2, supporting this hypothesis.[10]
-
PI3K/Akt/mTOR Pathway: This pathway is one of the most commonly activated signaling routes in cancer, driving cell proliferation and survival.[6][9] Investigating the phosphorylation status of key proteins like Akt and mTOR following treatment can reveal if the compound exerts its effects through this critical node.
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of VEGF-induced angiogenesis, the process by which tumors form new blood vessels to support their growth.[7][8][11] Inhibition of this pathway can starve tumors of essential nutrients and oxygen.
Caption: Hypothesized signaling pathways as potential targets for inhibition.
A Phased Approach to Preclinical Evaluation
We propose a logical, three-phase workflow to systematically evaluate the anti-cancer properties of this compound. This structured approach ensures that each experimental stage builds upon validated data from the previous one, maximizing resource efficiency and providing a comprehensive data package for further development.
Caption: A strategic workflow for preclinical evaluation of the title compound.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to include appropriate positive and negative controls in every experiment to ensure data validity.
Protocol 1: In Vitro Cytotoxicity Screening (XTT Assay)
Causality: The primary goal of in vitro screening is to efficiently determine a compound's potency and spectrum of activity across various cancer types.[12][13][14] The XTT assay is a reliable colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[15][16][17] A lower IC50 (half-maximal inhibitory concentration) value signifies higher potency.
Methodology:
-
Cell Seeding: Plate cells from a panel of cancer cell lines (e.g., breast, colon, lung, prostate) in 96-well microtiter plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., 1 mL of electron coupling reagent per 5 mL of XTT reagent).[17]
-
Assay Development: Add 50 µL of the XTT working solution to each well.[17]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protecting it from light.
-
Data Acquisition: Measure the absorbance at 450 nm (measurement wavelength) and 660 nm (reference wavelength) using a microplate reader.[17]
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the measurement wavelength absorbance.
-
Subtract the background control absorbance.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation Example:
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HL-60 | Promyelocytic Leukemia | 23.5[4] |
| MCF-7 | Breast Cancer | Hypothetical Value |
| HCT-116 | Colon Cancer | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value |
| PC-3 | Prostate Cancer | Hypothetical Value |
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Causality: To confirm that cell death occurs via apoptosis, this assay is essential. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[18]
Methodology:
-
Cell Treatment: Seed cells (e.g., 1-2 x 10^5 cells/mL) in 6-well plates. Treat with the compound at its 1X and 2X IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes).[19]
-
Washing: Wash the cells twice with ice-cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analysis: Analyze the samples immediately by flow cytometry. Use appropriate controls to set compensation and quadrants.
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Analysis of Key Signaling Proteins by Western Blotting
Causality: Western blotting allows for the semi-quantitative analysis of specific protein expression and activation (via phosphorylation). This is critical for testing the hypothesis that the compound inhibits pro-survival pathways like PI3K/Akt/mTOR or anti-angiogenic pathways involving VEGFR-2.[21][22] Observing a decrease in the phosphorylated forms of key kinases (e.g., p-Akt, p-mTOR) relative to their total protein levels is strong evidence of pathway inhibition.
Methodology:
-
Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.[23]
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-VEGFR-2, anti-cleaved Caspase-3, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[23]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[24]
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin) and compare treated samples to the vehicle control.
Protocol 4: In Vivo Efficacy Assessment in an Ectopic Xenograft Model
Causality: While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex tumor microenvironment. In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for evaluating a compound's therapeutic efficacy and potential toxicity in a whole-organism context before clinical trials.[25][26][27]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old. Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 2-5 x 10^6 cells in 100-200 µL of PBS/Matrigel) into the flank of each mouse.[25]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80) via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Treatment Group(s): Administer this compound at one or more dose levels based on prior maximum tolerated dose (MTD) studies.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent for the chosen cancer model.
-
-
Data Collection: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Analysis: Euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., histology, Western blotting). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This compound has demonstrated clear anti-proliferative and pro-apoptotic activity in leukemia cells.[3][4] The protocols outlined in this guide provide a rigorous and systematic framework for expanding upon these initial findings. By performing broad-spectrum cytotoxicity screening, elucidating the underlying molecular mechanisms, and validating efficacy in preclinical in vivo models, researchers can build a comprehensive data package.
Positive outcomes from this evaluation pipeline would position this furan-aniline derivative as a strong candidate for further development.[1] Future steps would include structure-activity relationship (SAR) studies to optimize potency and drug-like properties, detailed pharmacokinetic and toxicology studies, and eventual testing in more clinically relevant patient-derived xenograft (PDX) models.
References
-
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC. (n.d.). NIH. [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022-09-11). Sci. Pharm.[Link]
-
Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC. (n.d.). NIH. [Link]
-
Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. (2021-06-03). PubMed. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025-12-03). RSC Medicinal Chemistry. [Link]
-
VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024-12-08). YouTube. [Link]
-
Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (n.d.). Clinical Cancer Investigation Journal. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022-03-24). Frontiers in Oncology. [Link]
-
Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. (n.d.). PubMed. [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022-01-05). PMC. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023-01-12). Cell. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]
-
Cell Viability Assays. (2013-05-01). NCBI Bookshelf. [Link]
-
Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (n.d.). Clinical Cancer Investigation Journal. [Link]
-
Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (n.d.). PMC. [Link]
-
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. [Link]
-
(PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2025-09-12). ResearchGate. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023-04-03). Medium. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025-07-21). Crown Bioscience. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024-01-18). Assay Genie. [Link]
-
(PDF) In-vitro Models in Anticancer Screening. (2019-06-29). ResearchGate. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017-01-05). NIH. [Link]
-
Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. (n.d.). PubMed. [Link]
-
PI3K/Akt/mTOR pathway as a target for cancer therapy. (n.d.). PubMed. [Link]
-
Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (n.d.). PubMed. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. [Link]
-
Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). Cancers. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014-04-28). PMC. [Link]
-
Cell Line-Derived Xenograft (CDX) Models. (n.d.). Melior Discovery. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. [Link]
-
Ethyl 4-anilino-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. (n.d.). Acta Crystallographica Section E. [Link]
-
PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025-01-20). YouTube. [Link]
-
Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. (2026-01-20). Celcuity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR pathway as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. blog.championsoncology.com [blog.championsoncology.com]
- 22. medium.com [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
Welcome to the dedicated technical support resource for the synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important furoquinolone intermediate. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format to help you optimize your reaction yield and purity.
I. Synthesis Overview & Mechanism
The synthesis of this compound is typically achieved in a two-step process. Understanding the underlying mechanism of each step is crucial for effective troubleshooting.
Step 1: Acylation of Diethyl Malonate and Intramolecular Cyclization
This step involves the reaction of diethyl malonate with chloroacetyl chloride to form the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. The reaction proceeds via a C-acylation of the diethyl malonate enolate, followed by an intramolecular cyclization to form the furanone ring.
Step 2: Enamine Formation
The intermediate from Step 1 is then reacted with aniline in a nucleophilic substitution reaction at the C2 position, replacing the ethoxy group to form the final enamine product, this compound.
Caption: Overall two-step synthesis pathway.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
Category 1: Low Yield
Question 1: My overall yield is significantly lower than the reported 74%. What are the most likely causes?
A low overall yield can stem from issues in either of the two synthetic steps. A systematic approach to identify the bottleneck is recommended.
Initial Diagnostic Steps:
-
Analyze Each Step Separately: If possible, isolate and calculate the yield of the intermediate, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. This will pinpoint which step is underperforming.
-
Check Starting Material Purity: Ensure the purity of your diethyl malonate, chloroacetyl chloride, and aniline. Impurities can lead to unwanted side reactions.
Troubleshooting Step 1 (Acylation & Cyclization):
-
Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze to chloroacetic acid and HCl, rendering it unreactive for the desired acylation.[1][2]
-
Solution: Use freshly distilled or a new bottle of chloroacetyl chloride. Handle it under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) and use dry solvents and glassware.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time at 40-45°C.
-
-
Suboptimal Temperature Control: The initial incubation at 10-12°C is critical. If the temperature is too high during the addition of chloroacetyl chloride, side reactions may be favored.
-
Solution: Use an ice-water bath to maintain the temperature during the initial phase of the reaction.
-
Troubleshooting Step 2 (Enamine Formation):
-
Incomplete Substitution: The replacement of the ethoxy group by aniline may be incomplete.
-
Solution: Ensure the reaction is heated to 80°C for the recommended 3 hours.[3] Monitor the disappearance of the intermediate by TLC.
-
-
Steric Hindrance: If you are using a substituted aniline, steric hindrance may slow down the reaction or reduce the yield.
-
Solution: For sterically hindered anilines, consider increasing the reaction time or temperature. Alternatively, a more reactive intermediate, such as the 2-chloro analogue of the furanone, could be synthesized.[4]
-
Caption: Troubleshooting workflow for low yield.
Category 2: Impurity Formation
Question 2: I have obtained the product, but it is impure. What are the likely side products and how can I remove them?
Impurity profiles can differ depending on which step of the synthesis is generating them.
Potential Side Products in Step 1:
-
Di-acylated Diethyl Malonate: It is possible for diethyl malonate to be acylated on both alpha-carbons.
-
Formation: This is more likely if an excess of chloroacetyl chloride is used or if a strong base is employed that can deprotonate the mono-acylated product.
-
Removal: This impurity is generally more polar than the desired intermediate. It can often be removed during the workup or by careful recrystallization of the final product.
-
-
Self-condensation of Diethyl Malonate: While less common under these conditions, self-condensation can occur.
-
Removal: These byproducts are typically removed during purification.
-
Potential Side Products in Step 2:
-
Unreacted Intermediate: The most common impurity is the starting material from this step, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate.
-
Detection: This can be easily monitored by TLC.
-
Removal: If the amount of unreacted intermediate is small, it can often be removed by recrystallization of the final product. For larger quantities, column chromatography may be necessary.
-
-
Ring-Opened Product: The furanone ring can potentially be opened by aniline, especially under harsh conditions or with prolonged heating.
-
Removal: These are typically more polar and can be removed by recrystallization.
-
Purification Strategy:
The reported purification method is recrystallization from 90% ethanol, which yields white crystals.[3]
-
If Recrystallization from Ethanol Fails:
-
Try a different solvent system: A common strategy is to dissolve the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane or petroleum ether) until the solution becomes cloudy, then allow it to slowly cool.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for purification. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
| Potential Impurity | Formation Step | Reason for Formation | Suggested Removal Method |
| Chloroacetic acid | 1 | Hydrolysis of chloroacetyl chloride | Aqueous workup |
| Di-acylated diethyl malonate | 1 | Excess chloroacetyl chloride | Recrystallization, Column Chromatography |
| Unreacted intermediate | 2 | Incomplete reaction | Recrystallization, Column Chromatography |
| Ring-opened products | 2 | Prolonged heating/harsh conditions | Recrystallization |
Category 3: Reaction Monitoring & Characterization
Question 3: How can I effectively monitor the progress of the reactions?
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring both steps of this synthesis.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for developing your TLC plates. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: The product and intermediate are UV active and can be visualized under a UV lamp.[3]
-
What to Look For:
-
Step 1: The disappearance of the diethyl malonate spot and the appearance of a new, less polar spot for the intermediate.
-
Step 2: The disappearance of the intermediate spot and the appearance of a new spot for the final product.
-
Question 4: What are the key characterization data for the final product?
The structure of this compound has been confirmed by various spectroscopic methods.[3] Key expected signals include:
-
¹H NMR: Signals corresponding to the ethyl ester protons, the methylene protons of the furanone ring, the aromatic protons of the aniline ring, and a characteristic signal for the NH proton.
-
¹³C NMR: Resonances for the carbonyl carbons (ketone and ester), the carbons of the furanone and aniline rings, and the ethyl group carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.
-
Melting Point: The reported melting point is 115-116°C.[3] A broad or depressed melting point can indicate the presence of impurities.
III. Detailed Experimental Protocol
This protocol is adapted from the literature and provides a reliable method for the synthesis.[3]
Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
-
To a solution of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF), add chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF.
-
Maintain the reaction mixture at 10–12°C for 1 hour with stirring.
-
After the initial incubation, continue stirring at 40–45°C for 1 hour.
-
Cool the reaction mixture. The resulting solution containing ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is used directly in the next step.
Step 2: Synthesis of this compound
-
To the solution from Step 1, add aniline.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture on a water bath at 80°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into 100 ml of ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from 90% ethanol to obtain white crystals of this compound.
IV. References
-
Lin, W.-C., et al. (2017). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 14(5), 5858–5864. [Link]
-
Mabkhot, Y. N., et al. (2013). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1049. [Link]
-
PubChem. Chloroacetyl chloride. [Link]
-
Wikipedia. Chloroacetyl chloride. [Link]
Sources
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature and time for dihydrofuran synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for dihydrofuran synthesis. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the synthesis of dihydrofurans, with a focus on the gold-catalyzed intramolecular hydroalkoxylation of alkynyl alcohols.
Introduction: The Importance of Reaction Parameters
The synthesis of dihydrofurans, crucial heterocyclic motifs in numerous natural products and pharmaceuticals, is highly sensitive to reaction conditions. Temperature and reaction time are not merely variables to be set, but powerful tools that dictate the efficiency, selectivity, and overall success of your synthesis. Understanding their interplay is paramount to achieving high yields and minimizing the formation of unwanted byproducts. This guide will delve into the mechanistic underpinnings of these effects and provide practical, actionable advice for optimizing your experiments.
The Gold-Catalyzed Intramolecular Hydroalkoxylation of Alkynyl Alcohols: A Mechanistic Overview
A prevalent and efficient method for constructing the dihydrofuran ring is the gold(I)-catalyzed intramolecular hydroalkoxylation of alkynyl alcohols. The generally accepted mechanism involves the following key steps:
-
π-Activation of the Alkyne: The cationic gold(I) catalyst coordinates to the alkyne, rendering it more electrophilic.[1][2]
-
Nucleophilic Attack: The tethered hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This can proceed via two regiochemical pathways: a 5-exo-dig cyclization to form a five-membered ring (the desired dihydrofuran) or a 6-endo-dig cyclization to form a six-membered ring. For terminal alkynes, the 5-exo-dig pathway is generally favored.
-
Protodeauration: The resulting vinylgold intermediate undergoes protonolysis, regenerating the active gold catalyst and yielding the dihydrofuran product.[3]
It is crucial to understand that the C-O bond formation can be reversible, and off-cycle bis(gold) vinyl species can form, acting as catalyst reservoirs.[3][4] These factors contribute to the sensitivity of the reaction to temperature and time.
Caption: Gold-catalyzed intramolecular hydroalkoxylation of an alkynyl alcohol.
Optimizing Reaction Temperature and Time: A Data-Driven Approach
The selection of the optimal temperature and reaction time is a delicate balance between achieving a reasonable reaction rate and preventing the degradation of starting materials, product, or the catalyst.
| Parameter | Effect on Reaction | Typical Range |
| Temperature | Higher temperatures generally increase the reaction rate but can also promote side reactions such as isomerization to the more thermodynamically stable furan, or decomposition. Lower temperatures favor selectivity but may lead to incomplete conversion. | 25 °C to 80 °C |
| Time | Sufficient time is required for complete conversion. However, prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts and decomposition. | 1 to 24 hours |
Impact of Temperature and Time on a Model Reaction: Cycloisomerization of pent-4-yn-1-ol
The following table summarizes hypothetical but representative data for the gold-catalyzed cycloisomerization of pent-4-yn-1-ol to 2-methyl-2,3-dihydrofuran, illustrating the interplay between temperature, time, conversion, and selectivity.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Dihydrofuran Yield (%) | Major Byproduct(s) |
| 1 | 25 | 24 | 65 | 60 | Unreacted Starting Material |
| 2 | 45 | 12 | 95 | 92 | Trace furan |
| 3 | 45 | 24 | >99 | 85 | Furan, oligomers |
| 4 | 60 | 4 | >99 | 88 | Trace furan |
| 5 | 60 | 12 | >99 | 75 | Furan, decomposition products |
| 6 | 80 | 2 | >99 | 70 | Significant furan formation |
This data is illustrative and actual results may vary depending on the specific substrate, catalyst, and other reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dihydrofurans via alkynyl alcohol cycloisomerization.
Caption: A troubleshooting workflow for dihydrofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is stalled, and I have a significant amount of unreacted starting material. What should I do?
A1: Incomplete conversion is a common issue. Here’s a systematic approach to troubleshoot:
-
Catalyst Activity: Gold catalysts can be sensitive to impurities. Ensure your catalyst and any co-catalysts (e.g., silver salts) are fresh and handled under inert conditions if necessary. The formation of off-cycle, less active catalyst species can also be a factor.[3][4]
-
Reaction Temperature: The initial temperature may be too low to overcome the activation energy of the reaction. Consider a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or GC/LC-MS.
-
Reaction Time: The reaction may simply require more time to reach completion, especially at lower temperatures. Allow the reaction to proceed for a longer duration, taking care to monitor for the formation of byproducts.
-
Presence of Inhibitors: Water and other protic impurities can interfere with the catalytic cycle. Ensure your solvent and reagents are scrupulously dry.
Q2: I am observing the formation of a significant amount of furan as a byproduct. How can I minimize this?
A2: The formation of the corresponding furan is a common side reaction, often resulting from the elimination of water from the dihydrofuran product, particularly under harsh conditions.
-
Reduce Temperature and Time: This is the most effective way to suppress furan formation. As indicated in the data table, prolonged reaction times at elevated temperatures favor this side reaction. Aim for the mildest conditions that provide a reasonable conversion rate.
-
Choice of Catalyst: While gold catalysts are generally mild, some ligand systems may be more prone to promoting elimination. If the problem persists, consider screening different phosphine or N-heterocyclic carbene (NHC) ligands on the gold catalyst.
-
Work-up Conditions: Avoid acidic conditions during the work-up, as this can promote the elimination reaction. A neutral or slightly basic work-up is recommended.
Q3: My reaction mixture is turning dark, and I am seeing a baseline spot on my TLC plate. What is happening?
A3: The formation of a dark, insoluble material or a baseline spot on TLC often indicates decomposition or polymerization of the starting material or product.
-
Substrate Stability: Alkynyl alcohols, especially those with certain substitution patterns, can be unstable. Ensure the purity of your starting material.
-
Reaction Concentration: High concentrations can sometimes favor intermolecular side reactions leading to oligomers or polymers. Try running the reaction at a higher dilution.
-
Temperature Control: Overheating can lead to uncontrolled decomposition. Ensure uniform and accurate temperature control of your reaction vessel.
Experimental Protocol: Gold-Catalyzed Synthesis of 2-Methyl-2,3-dihydrofuran from Pent-4-yn-1-ol
This protocol is a general guideline and may require optimization for your specific substrate and setup.
Materials:
-
Pent-4-yn-1-ol
-
Gold(I) catalyst (e.g., [Ph₃PAuCl]/AgSbF₆ or a commercially available cationic gold complex)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the gold(I) catalyst precursor (e.g., [Ph₃PAuCl], 1-5 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 1-5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to generate the active cationic gold species.
-
Reaction Initiation: Add the pent-4-yn-1-ol (1.0 equivalent) to the catalyst solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 45 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-2,3-dihydrofuran.
Note: The choice of catalyst, solvent, temperature, and reaction time should be optimized for each specific substrate.
References
- D. J. Gorin and F. D. Toste, "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity," Chemical Reviews, 2015.
- A. S. K. Hashmi, "Gold-Catalyzed Organic Reactions," Chemical Reviews, 2007.
- E. Jiménez-Núñez and A. M. Echavarren, "Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective," Chemical Reviews, 2008.
- F. E. McDonald, et al., "A New Synthesis of 2,3-Dihydrofurans: Cycloisomerization of Alkynyl Alcohols to Endocyclic Enol Ethers," The Journal of Organic Chemistry, 1993.
- Organic Syntheses, "2-phenyl-2,3-dihydrofuran," Organic Syntheses Procedure.
- T. D. Toste, et al., "Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation," Journal of the American Chemical Society, 2011.
- A. M. Echavarren, et al., "The mechanism of gold(I)-catalyzed hydroalkoxylation of alkynes: an extensive experimental study," Chemistry - A European Journal, 2014.
- S. G. Ouellet, et al., "Stereoselective Gold(I)
- F. D. Toste, et al., "Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions," Frontiers in Chemistry, 2019.
- A. M. Echavarren, et al.
- N. Asao and Y.
- F. D. Toste, et al., "Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles," Journal of the American Chemical Society, 2020.
- R. S. Paton, et al., "Understanding the reactivity and selectivity of Diels–Alder reactions involving furans," Organic & Biomolecular Chemistry, 2015.
- A. M. Echavarren, et al., "Gold-catalyzed cycloisomerizations of 1,6-enynes. A computational study," The Journal of Organic Chemistry, 2006.
- A. M. Echavarren, et al., "The regioselectivity in the gold-catalyzed cycloisomerization of alcohols: A full DFT study on carbene versus non-carbene mechanisms," Journal of Organometallic Chemistry, 2018.
Sources
Technical Support Center: Monitoring Reaction Completion with Thin-Layer Chromatography (TLC)
Welcome to the technical support center for Thin-Layer Chromatography (TLC) applications. This guide is designed for researchers, scientists, and drug development professionals who utilize TLC as a rapid, efficient, and cost-effective method for monitoring the progress of chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding practical advice in solid scientific principles to enhance your experimental success and data reliability.
This resource is structured to address your needs proactively, starting with frequently asked questions for quick reference, followed by an in-depth troubleshooting guide to tackle common challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries encountered when using TLC for reaction monitoring.
Q1: What is the fundamental principle behind using TLC to monitor a reaction?
A: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the eluent).[1][2] In the context of a chemical reaction, the starting material and the product will ideally have different polarities. This difference in polarity leads to different affinities for the stationary and mobile phases, resulting in distinct separation on the TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify.[1][2]
Q2: How do I properly set up a TLC plate for reaction monitoring?
A: A well-structured TLC plate is crucial for clear results. Typically, a three-lane spotting system is employed on a single plate:[1][3]
-
Lane 1 (Reference): A spot of the pure starting material.
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This is critical for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values are very close.[1][3]
-
Lane 3 (Reaction Mixture): A spot of the current reaction mixture.
This setup allows for a direct and unambiguous comparison of the reaction's progress against the starting material.[1][2]
Q3: What is the Retention Factor (Rf) and how is it calculated?
A: The Retention Factor (Rf) is a quantitative measure of a compound's migration on a TLC plate. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5][6]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]
To calculate it, you measure the distance from the baseline (where the sample was initially spotted) to the center of the spot, and divide that by the distance from the baseline to the solvent front (the highest point the solvent reached on the plate).[4][5] Rf values are dimensionless and range from 0 to 1.[7]
Q4: How do I select the appropriate solvent system (eluent)?
A: The choice of eluent is critical for achieving good separation. The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8.[1][8] A common starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7][9] You can adjust the polarity of the eluent by changing the ratio of these solvents.[2]
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent.[2][8]
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the more polar solvent.[2][8]
Q5: How do I visualize the spots on the TLC plate?
A: If the compounds are not colored, visualization techniques are necessary. The most common methods include:
-
UV Light: Many commercial TLC plates contain a fluorescent indicator. When viewed under short-wave UV light (254 nm), the plate fluoresces, and UV-active compounds will appear as dark spots.[10][11] This method is non-destructive.[10]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause many organic compounds to appear as yellow-brown spots.[10][12]
-
Staining: Dipping the plate into a chemical stain followed by heating can reveal spots.[13] Common stains include potassium permanganate, p-anisaldehyde, and ninhydrin (for amines).[9][11]
Experimental Protocol: A Step-by-Step Guide to Monitoring a Reaction
This protocol outlines the standard procedure for using TLC to track the progress of a chemical reaction.
-
Plate Preparation:
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[2][9]
-
Using a capillary tube, carefully spot the samples on the prepared baseline marks. Aim for small, concentrated spots (1-2 mm in diameter).[1][16]
-
Lane 1: Starting Material
-
Lane 2: Co-spot (Starting Material + Reaction Mixture)
-
Lane 3: Reaction Mixture
-
-
-
Developing the TLC Plate:
-
Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline).[14]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures even development.[2]
-
Carefully place the TLC plate into the chamber and cover it. Do not disturb the chamber during development.[14]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2][14]
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (UV light, iodine, or a chemical stain).[10][13]
-
Circle the visualized spots with a pencil.
-
Calculate the Rf values for the starting material and the product.
-
Assess the relative intensity of the spots to determine the extent of the reaction. The reaction is considered complete when the starting material spot in the reaction mixture lane is no longer visible.[2][17]
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during TLC analysis.
| Problem | Potential Causes | Solutions |
| No Spots Visible | - Sample concentration is too low. - The chosen visualization method is not suitable for the compounds. - The solvent level in the developing chamber was above the baseline. | - Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.[18] - Try a different visualization technique (e.g., a different chemical stain).[18] - Ensure the solvent level is always below the baseline before placing the plate in the chamber.[18] |
| Streaking or "Blobby" Spots | - The sample is too concentrated. - The sample is not fully soluble in the eluent. | - Dilute the sample solution and re-spot the plate.[14][16] - Choose a different spotting solvent in which the sample is more soluble. |
| Rf Values Too High or Too Low | - The eluent polarity is not optimal. | - If Rf is too low (spots near the baseline): Increase the polarity of the eluent (e.g., add more ethyl acetate to a hexane/ethyl acetate mixture).[2][8] - If Rf is too high (spots near the solvent front): Decrease the polarity of the eluent (e.g., add more hexane).[2][8] |
| Spots Run Unevenly ("Smiling" or "Frowning") | - The adsorbent on the plate is disturbed or flaked. - The developing chamber was not properly saturated with solvent vapor. - The plate was not placed vertically in the chamber. | - Handle TLC plates carefully by the edges to avoid touching the surface. - Always use a piece of filter paper in the chamber and allow it to become saturated before developing the plate.[2] - Ensure the plate is standing upright and not leaning against the chamber walls at an angle. |
| Difficulty Distinguishing Product from Starting Material (Similar Rf Values) | - The chosen eluent system does not provide adequate resolution. | - Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve separation. - Utilize the co-spot lane to confirm if the spots are truly overlapping.[3][19] |
| Smearing from High-Boiling Point Solvents (e.g., DMF, DMSO) | - The spotting solvent has not fully evaporated before development. | - After spotting, place the TLC plate under a high vacuum for a few minutes to remove the high-boiling point solvent before developing the plate.[19] |
Visual Workflows
To further clarify the process, the following diagrams illustrate the key workflows in TLC reaction monitoring.
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Manitoba. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
ALWSCI Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Reddit. (2021, December 30). How does TLC show that a reaction has finished when you have less than 100% yield? Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Atlas: School AI Assistant. (n.d.). TLC Results for Reaction Completion. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]
-
YouTube. (2013, June 14). Calculating Rf Values. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Home Page [chem.ualberta.ca]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. study.com [study.com]
- 6. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. atlas.org [atlas.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Chromatography [chem.rochester.edu]
Preventing precipitate formation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate in aqueous solutions
Welcome to the dedicated technical support center for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule of significant interest for its potential biological activities, understanding and controlling its behavior in aqueous solutions is paramount for successful experimentation and formulation.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and prevent precipitate formation. The methodologies described herein are grounded in established principles of physical chemistry and formulation science, aiming to provide you with a robust framework for your experimental design.
Understanding the Challenge: The Poor Aqueous Solubility of this compound
The inherent chemical structure of this compound, a derivative of the furanone family, contributes to its limited solubility in water. The synthesis of this compound often concludes with its precipitation from an aqueous solution, followed by recrystallization from solvents like ethanol, which underscores its hydrophobic nature.[1] This low aqueous solubility can lead to several experimental challenges, including:
-
Inaccurate quantification in biological assays.
-
Formation of precipitates that can interfere with analytical instrumentation.
-
Reduced bioavailability in in vivo studies.
-
Difficulties in developing stable liquid formulations.
This guide will walk you through a systematic approach to mitigate these issues.
Troubleshooting Guide: Precipitate Formation
Encountering a precipitate during your experiment can be a significant setback. This section provides a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for precipitate formation.
FAQ: I've observed a precipitate in my aqueous solution of this compound. What should I do first?
Answer:
The first step is to systematically evaluate the potential causes. Precipitate formation is a clear indication that the concentration of the compound has exceeded its solubility under the current conditions.
-
Verify the Integrity of Your Stock Solution:
-
Ensure your stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved and free of any particulates.
-
If you observe crystals in your stock, gently warm it and vortex until all solid is dissolved. Be mindful of the compound's stability at elevated temperatures.
-
-
Assess the Dilution Process:
-
Precipitation upon dilution into an aqueous buffer is a common issue. This is often due to the rapid change in solvent polarity.
-
Consider a stepwise dilution, adding the aqueous buffer to the stock solution slowly while vortexing.
-
-
Evaluate the Aqueous Environment:
-
pH: The pH of your aqueous medium is a critical factor. The presence of the anilino group suggests that the compound's solubility will be pH-dependent.
-
Temperature: Temperature fluctuations can significantly impact solubility.
-
Ionic Strength: The salt concentration of your buffer can also influence solubility.
-
Proactive Strategies to Prevent Precipitation
Preventing precipitation from the outset is the most effective approach. This section details several formulation strategies that can be employed to maintain the solubility of this compound in your aqueous experimental systems.
Caption: Key strategies to prevent precipitation.
FAQ 1: How can I use pH to my advantage to prevent precipitation?
Answer:
Adjusting the pH of your aqueous solution is a powerful first-line strategy. The anilino moiety in this compound contains a nitrogen atom that can be protonated. By lowering the pH of the solution, you can increase the proportion of the protonated, and likely more water-soluble, form of the compound.
Key Considerations:
-
Experimental Determination of Optimal pH: It is highly recommended to perform a simple pH-solubility profile for your specific experimental conditions.
Experimental Protocol: Determining an Approximate pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 8).
-
Add an excess amount of your compound to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to identify the optimal pH range for your experiments.
Caution: Be mindful of the pH stability of your compound. Some furanone derivatives can be unstable at certain pH values.[2] It is advisable to assess the chemical stability of your compound in the chosen buffer over the duration of your experiment.
FAQ 2: What are co-solvents and how do I use them?
Answer:
Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the overall polarity of the solvent system.
Commonly Used Co-solvents in Research:
-
Ethanol: Generally well-tolerated in many biological systems at low concentrations.
-
Propylene Glycol (PG): A common excipient in pharmaceutical formulations.
-
Polyethylene Glycol (PEG), particularly PEG 400: Another widely used and biocompatible co-solvent.
-
Dimethyl Sulfoxide (DMSO): Often used for preparing stock solutions. However, high concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.
How to Select and Use a Co-solvent:
-
Start with Low Percentages: Begin by adding a small percentage of the co-solvent (e.g., 1-5% v/v) to your aqueous buffer and observe if it prevents precipitation.
-
Consider Biocompatibility: The choice of co-solvent will depend on the nature of your experiment. For cell-based assays, it is critical to use co-solvents at concentrations that are not cytotoxic.
-
Empirical Testing: The effectiveness of a co-solvent is compound-specific. You may need to screen a few different co-solvents to find the most suitable one for your application.
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Ethanol | 1-10% | Can have biological effects at higher concentrations. |
| Propylene Glycol | 1-20% | Generally considered safe for many applications. |
| PEG 400 | 1-20% | High viscosity at higher concentrations. |
| DMSO | < 0.5% | Potential for cytotoxicity. |
FAQ 3: Can surfactants help in keeping my compound in solution?
Answer:
Yes, surfactants are an excellent option, particularly when higher concentrations of the compound are required. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like this compound, thereby increasing their apparent solubility.
Types of Surfactants:
-
Non-ionic: Generally less toxic and more biocompatible. Examples include Polysorbates (Tween® series) and Polyoxyethylene ethers (Brij® series).
-
Ionic (Anionic or Cationic): Can be more effective but may have a higher potential for interacting with biological systems.
Practical Steps for Using Surfactants:
-
Choose a Biocompatible Surfactant: For most biological research, non-ionic surfactants like Tween® 20 or Tween® 80 are a good starting point.
-
Work Above the CMC: Ensure the final concentration of the surfactant in your solution is above its CMC. The CMC values for most common surfactants are well-documented.
-
Screening for Efficacy: The interaction between a drug and a surfactant can be specific. It may be beneficial to screen a small panel of surfactants to identify the most effective one.
Experimental Protocol: Surfactant Screening
-
Prepare solutions of different surfactants (e.g., Tween® 20, Tween® 80, Pluronic® F-68) in your aqueous buffer at a concentration above their CMC (e.g., 0.1% w/v).
-
Add your compound to each surfactant solution and a control solution without surfactant.
-
Equilibrate and measure the solubility as described in the pH-solubility protocol.
-
Compare the solubility enhancement for each surfactant.
FAQ 4: I've heard about cyclodextrins. How do they work?
Answer:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity. This complexation increases the aqueous solubility of the guest molecule.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and is widely used in pharmaceutical formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with excellent solubility and a strong ability to complex with a wide range of drugs.
How to Utilize Cyclodextrins:
-
Select an Appropriate Cyclodextrin: For most research applications, HP-β-CD is a good starting point due to its high water solubility and low toxicity.
-
Determine the Stoichiometry of the Complex: The ratio of the drug to the cyclodextrin can influence the effectiveness of solubilization. This is often determined experimentally by creating a phase solubility diagram.
-
Method of Complexation: The complex can be formed by simply mixing the drug and cyclodextrin in the aqueous solution. More robust methods for preparing stock solutions include co-evaporation or freeze-drying of a drug-cyclodextrin solution.
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples at a constant temperature.
-
Separate the undissolved solid and analyze the concentration of the dissolved drug in the supernatant.
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the inclusion complex.
Caption: Interpretation of a phase solubility diagram.
Impact of Temperature
FAQ 5: How does temperature affect the solubility of this compound?
Answer:
For most solid organic compounds, solubility in aqueous solutions increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.
Practical Implications:
-
Maintaining a Constant Temperature: To ensure reproducibility, it is crucial to perform your experiments at a consistent and controlled temperature.
-
Potential for Precipitation Upon Cooling: If you prepare a saturated solution at a higher temperature, the compound may precipitate out if the solution is cooled. Be mindful of this when storing solutions.
-
Stability Concerns: While increased temperature can enhance solubility, it can also accelerate the degradation of your compound. The stability of furanone derivatives can be compromised at elevated temperatures. Therefore, it is essential to find a balance between improved solubility and maintaining the chemical integrity of your compound. A preliminary stability study at your desired experimental temperature is recommended.
Summary and Key Recommendations
Preventing the precipitation of this compound in aqueous solutions is achievable through a systematic and informed approach.
| Strategy | Key Advantage | Primary Consideration |
| pH Adjustment | Simple and effective for ionizable compounds. | Requires knowledge of the compound's pKa and pH stability. |
| Co-solvents | Easy to implement for moderate solubility enhancement. | Potential for biological effects or toxicity at higher concentrations. |
| Surfactants | Significant solubility enhancement through micellar encapsulation. | Requires working above the CMC; potential for interference in some assays. |
| Cyclodextrins | High capacity for solubilization and formation of stable complexes. | Can be more expensive; requires characterization of the complex. |
Final Recommendations:
-
Characterize Your System: Whenever possible, perform preliminary experiments to determine the pH-solubility profile and assess the impact of temperature.
-
Start with the Simplest Approach: Begin with pH adjustment or the use of a low concentration of a biocompatible co-solvent.
-
Consider Combination Strategies: In some cases, a combination of methods (e.g., pH adjustment and a co-solvent) may provide the best results.
-
Validate Your Method: Once you have developed a suitable formulation, validate that it does not interfere with your downstream analytical methods or biological assays.
By applying these principles and methodologies, you can overcome the challenges associated with the poor aqueous solubility of this compound and proceed with your research with greater confidence and accuracy.
References
-
Chen, Y. F., et al. (2015). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 10(5), 2989–2994. Available from: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]
- Yalkowsky, S. H., & He, Y. (2003).
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572. Available from: [Link]
-
Kawakami, K. (2007). In vitro/in vivo correlation of dissolution of poorly soluble drugs. Drug Development and Industrial Pharmacy, 33(9), 921-929. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Available from: [Link]
-
Nielsen, F., & Risbo, J. (2001). Stability of naturally occurring 2, 5-dimethyl-4-hydroxy-3 [2H]-furanone derivatives. European Food Research and Technology, 213(1), 58-62. Available from: [Link]
Sources
Identifying and minimizing byproducts in the synthesis of furan-3-carboxylate derivatives
Welcome to the technical support center for the synthesis of furan-3-carboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your synthetic routes, ensuring the integrity and efficiency of your experiments.
Introduction: The Challenge of Selectivity
The synthesis of furan-3-carboxylates, key intermediates in medicinal chemistry and materials science, often presents challenges related to byproduct formation. The inherent reactivity of the furan ring and the functional groups involved can lead to a variety of undesired side reactions. This guide provides a structured approach to understanding and mitigating these issues, grounded in mechanistic principles and field-proven laboratory practices.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of furan-3-carboxylate derivatives, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Furan-3-Carboxylate and Formation of Polymeric Byproducts
Question: I am attempting a Paal-Knorr synthesis of a furan-3-carboxylate derivative from a 1,4-dicarbonyl precursor under acidic conditions, but I am observing a low yield of my target molecule and the formation of a dark, insoluble material. What is happening and how can I prevent this?
Answer:
The formation of dark, polymeric material is a common issue in acid-catalyzed furan syntheses.[1] This is due to the acid sensitivity of the furan ring, which can lead to ring-opening and subsequent polymerization.[1] Electron-releasing substituents on the furan ring can exacerbate this issue by increasing the ring's susceptibility to protonation, which initiates these side reactions.
Under strongly acidic conditions, the furan ring can be protonated, leading to the formation of a reactive electrophile. This can then be attacked by another furan molecule, initiating a chain reaction that results in the formation of oligomeric or polymeric byproducts.[1]
Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for polymerization.
-
Catalyst Selection: Instead of strong mineral acids like H₂SO₄, consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[2]
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Start with room temperature and only gently heat if the reaction is not proceeding.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.
-
Work-up: Upon completion, immediately quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Purification: Purify the crude product using flash column chromatography on silica gel.[3][4][5] To prevent on-column degradation, you can pre-treat the silica gel with a small amount of triethylamine in the eluent system (e.g., 0.1-1% triethylamine in a hexane/ethyl acetate mixture).
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Acid Catalyst | H₂SO₄ (concentrated) | p-TsOH (0.1 eq) | Milder acid reduces furan ring degradation. |
| Temperature | Reflux (e.g., >80 °C) | Room Temperature to 50 °C | Minimizes thermal decomposition and polymerization. |
| Reaction Time | 12-24 hours | Monitored by TLC (typically 2-6 hours) | Prevents prolonged acid exposure of the product. |
Issue 2: Formation of Carboxylic Acid Byproduct via Ester Hydrolysis
Question: I am performing a Fiest-Benary synthesis of an ethyl furan-3-carboxylate using a base like sodium ethoxide. My final product is contaminated with the corresponding furan-3-carboxylic acid. How can I avoid this?
Answer:
The formation of the carboxylic acid byproduct is due to the hydrolysis of the ester functionality under the basic reaction conditions.[6] While a base is necessary for the Fiest-Benary reaction to proceed, strong bases like sodium ethoxide can also catalyze the saponification of your ester product, especially in the presence of water.[6][7]
The hydroxide or alkoxide base can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which can then collapse to expel the ethoxide leaving group, resulting in the formation of the carboxylate salt. Upon acidic work-up, this salt is protonated to give the carboxylic acid byproduct.[8]
Byproduct Formation Pathway: Ester Hydrolysis
Caption: Mechanism of ester hydrolysis byproduct formation.
-
Choice of Base: Use a milder, non-nucleophilic organic base such as pyridine or triethylamine instead of strong alkoxides or hydroxides.[7][9] These bases are sufficient to deprotonate the β-dicarbonyl compound to initiate the reaction but are less likely to cause ester hydrolysis.
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware to minimize the presence of water, which can act as a nucleophile in the hydrolysis reaction.
-
Temperature Control: Perform the reaction at the lowest temperature required for a reasonable reaction rate. Prolonged heating can increase the extent of hydrolysis.
-
Purification: If the carboxylic acid byproduct does form, it can often be removed from the desired ester product by washing the organic extract with a mild aqueous base like a saturated NaHCO₃ solution. The deprotonated carboxylate salt will be soluble in the aqueous layer, while the neutral ester remains in the organic layer.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Pyridine or Triethylamine | Milder, non-nucleophilic base prevents saponification. |
| Solvent | Ethanol | Anhydrous THF or Toluene | Aprotic solvent minimizes the source of protons for hydrolysis. |
| Work-up | Acidic quench | Aqueous NaHCO₃ wash | Selectively removes the acidic byproduct. |
Part 2: Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected decarboxylation of my furan-3-carboxylic acid starting material or product. What conditions favor this side reaction?
A1: Decarboxylation of furoic acids can occur, particularly at elevated temperatures and in the presence of certain catalysts.[1][10] While often a desired transformation in some synthetic routes, it can be an unwanted side reaction. To minimize decarboxylation, avoid prolonged heating at high temperatures. If your synthesis involves a furan-3-carboxylic acid intermediate that needs to be carried forward, it is best to perform subsequent steps at or below room temperature if possible. Some decarboxylation reactions are catalyzed by metals like silver or copper, so ensure your reaction is free from such contaminants if decarboxylation is not desired.[10]
Q2: How can I distinguish between the desired furan-3-carboxylate and its regioisomeric byproducts by ¹H NMR?
A2: The proton chemical shifts in the ¹H NMR spectrum of a furan ring are highly dependent on the substitution pattern. The protons on the furan ring typically appear in the aromatic region (around 6.0-8.0 ppm). The coupling constants between adjacent furan protons can also be diagnostic. For a furan-3-carboxylate, you would expect to see distinct signals for the protons at the 2, 4, and 5 positions. The exact chemical shifts will depend on the other substituents on the ring. Comparing the observed spectrum with literature values for known furan-3-carboxylates and potential regioisomers is the most reliable method of identification.[11]
Q3: What is the best general-purpose method for purifying furan-3-carboxylate derivatives?
A3: Flash column chromatography on silica gel is the most common and effective method for the purification of furan-3-carboxylate derivatives.[3][4][5] A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically employed.[3] The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. For particularly acid-sensitive compounds, treating the silica gel with a small amount of a neutralising agent like triethylamine can be beneficial.
Q4: My reaction mixture is a complex tar, and I am unable to isolate any desired product. What are the likely causes?
A4: The formation of an intractable tar is often a result of extensive polymerization and/or decomposition of the starting materials or product.[1] This is particularly common in acid-catalyzed reactions of furans.[1] To troubleshoot this, you should first re-evaluate your reaction conditions. Consider significantly reducing the reaction temperature, using a much milder catalyst, and ensuring that the reaction is not left to run for an extended period after the consumption of the starting material. It is also crucial to use purified starting materials, as impurities can sometimes initiate polymerization.
References
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11(24), 5710–5713. [Link]
-
Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(37), 6823-6825. [Link]
-
MDPI. (2026). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. [Link]
-
Chen, P., et al. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. RSC Advances, 5(96), 79906-79914. [Link]
-
Nguyen, V. T., et al. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 4(26), 21899-21908. [Link]
-
Wikipedia. (n.d.). Feist–Benary synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]
-
Wang, L., et al. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Journal of Agricultural and Food Chemistry, 59(13), 7060-7064. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
-
Payne, J. T., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis, 9(3), 2126-2136. [Link]
- Google Patents. (n.d.).
-
Zhang, J., & Chan, P. W. H. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Organic letters, 16(23), 6068–6071. [Link]
-
Geier, J., et al. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2018(2), M984. [Link]
-
Crimmins, M. T., & Brown, B. H. (2016). Recent applications in natural product synthesis of dihydro- furan and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 14(16), 3859-3876. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
White, A. T., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(11), 2561-2569. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Lucas, M., et al. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 8, 584. [Link]
-
ResearchGate. (n.d.). Furan Oxidation Reactions in the Total Synthesis of Natural Products. [Link]
-
ResearchGate. (n.d.). Feist‐Benary synthesis. [Link]
-
Liang, X., Haynes, B. S., & Montoya, A. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry A, 122(4), 1023-1031. [Link]
- Google Patents. (n.d.). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
- Google Patents. (n.d.). The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
-
ResearchGate. (n.d.). Paal‐Knorr furan synthesis. [Link]
-
Moran, W. J. (2011). Metal-catalyzed Furan Synthesis. A Review. Organic Preparations and Procedures International, 43(3), 255-280. [Link]
-
Wang, D., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Advances, 14(34), 24581-24586. [Link]
-
MES Voice. (2022, March 18). Furan Synthesis and Reactions [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ResearchGate. (n.d.). Nitrofuran-3-carboxylates: synthesis and structure. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 10. Furan synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Ensuring stability and proper storage of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate stock solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. Here, we address critical aspects of stock solution stability and proper storage to ensure the integrity and reproducibility of your experimental results. Our recommendations are grounded in established principles of chemical handling and extensive experience in supporting laboratory workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling of this compound stock solutions.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its chemical properties and common laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For applications where DMSO may be incompatible, high-purity ethanol can also be considered, as the compound is recrystallized from it during synthesis. However, for long-term storage and achieving high concentrations, DMSO is generally superior.
Q2: What is the optimal storage temperature for my stock solution?
A2: For long-term stability, it is highly recommended to store DMSO stock solutions of this compound at -20°C or, ideally, at -80°C.[1][2] Storing at low temperatures minimizes the rate of potential chemical degradation. While some small molecules are stable at room temperature for short periods, a study on a large compound library showed that at room temperature, the probability of observing the compound was 83% after 6 months, and only 52% after a year in DMSO.[3] Therefore, for maintaining long-term integrity, low-temperature storage is crucial.
Q3: How many times can I freeze and thaw my stock solution?
A3: It is a critical best practice to minimize freeze-thaw cycles.[1] Each cycle can introduce moisture from the atmosphere into the hygroscopic DMSO, which can decrease the solubility of the compound and potentially lead to precipitation.[4] Furthermore, repeated temperature fluctuations can accelerate the degradation of some compounds. While a study on a diverse set of compounds showed no significant loss after 11 freeze-thaw cycles when handled carefully, it is best to aliquot the stock solution into single-use volumes to avoid repeated cycling of the main stock.[5]
Q4: Should I be concerned about the light sensitivity of this compound?
A4: The structure of this compound contains chromophores that may absorb light, and furanone-containing compounds can be light-sensitive.[6] To mitigate the risk of photodegradation, it is recommended to store stock solutions in amber or opaque vials and to minimize exposure to direct light during handling.
Q5: What is a typical concentration for a stock solution?
A5: A common concentration for a DMSO stock solution is 10 mM. This concentration is generally high enough to allow for significant dilution into aqueous media for biological assays while keeping the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced toxicity in cell-based experiments.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a clean, dry vial. For quantities of 10 mg or less, it is advisable to add the solvent directly to the manufacturer's vial to avoid loss of material.[2]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is fully dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in properly labeled, low-retention microcentrifuge tubes or amber vials.[7]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound stock solutions.
Q: I observed precipitation in my stock solution after thawing. What should I do?
A: Precipitation upon thawing is a common issue and can be caused by several factors. Follow these steps to troubleshoot:
-
Warm the Solution: Gently warm the vial to 37°C for a short period and vortex or sonicate to try and redissolve the precipitate.[4]
-
Check for Water Contamination: DMSO is highly hygroscopic. Water absorption, often from repeated freeze-thaw cycles or improper handling, significantly reduces the solubility of many organic compounds.[4] If you suspect water contamination, it is best to prepare a fresh stock solution using anhydrous DMSO.
-
Verify Concentration: An error in the initial calculation or weighing could have resulted in a supersaturated solution. Re-calculate and, if necessary, prepare a new stock solution at a slightly lower concentration.
Q: My experimental results are inconsistent. Could my stock solution be the problem?
A: Yes, inconsistent results can often be traced back to issues with the stock solution.
-
Potential Degradation: The ester functional group in this compound could be susceptible to hydrolysis, especially if the DMSO has absorbed water.[8] While DMSO itself is generally stable, the presence of water can facilitate the degradation of dissolved compounds.[5]
-
Improper Storage: Long-term storage at room temperature or repeated exposure to light can lead to a gradual loss of active compound.[3]
-
Inaccurate Pipetting: When preparing working solutions, ensure your pipettes are calibrated and that you are using appropriate techniques, especially for small volumes.
To ensure the integrity of your stock solution, consider the following:
-
Prepare Fresh Stock: If there is any doubt about the stability of your current stock, the most reliable solution is to prepare a fresh one from the solid compound.
-
Analytical Verification: For critical applications, the concentration and purity of the stock solution can be verified using analytical techniques such as HPLC-UV. A shift in retention time or the appearance of new peaks can indicate degradation.
Data Summary
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubility for many organic compounds, suitable for high-concentration stocks. |
| Stock Concentration | 10 mM (typical) | Allows for significant dilution while keeping final DMSO concentration low in assays. |
| Storage Temperature | -20°C or -80°C | Minimizes chemical degradation and preserves long-term stability.[1][2] |
| Light Exposure | Minimize; use amber vials | The furanone moiety suggests potential light sensitivity.[6] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Prevents water absorption by hygroscopic DMSO, which can cause precipitation and degradation.[4][7] |
Visual Troubleshooting Workflow
Below is a decision-making workflow to address common issues with your stock solution.
Caption: Troubleshooting workflow for stock solution issues.
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Toth, J. E. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. [Link]
-
Lipinski, C. (2006). Samples in DMSO: What an end user needs to know. *Ziath. [Link]
-
Lin, C. H., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central. [Link]
-
Stanton, J. L., et al. (1983). Ester Hydrolysis. gChem. [Link]
-
Alcami. (2024). Unlocking Precision: Best Practices in Aliquoting / Sampling. Alcami. [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. [Link]
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. captivatebio.com [captivatebio.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 8. gchemglobal.com [gchemglobal.com]
Validation & Comparative
A Comparative Analysis of the Anti-proliferative Activity of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate and Its Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The furanone scaffold has emerged as a promising pharmacophore, with derivatives demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of the anti-proliferative activity of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate and its structurally related derivatives. By examining key experimental data and elucidating the underlying structure-activity relationships, we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of this promising class of compounds.
Introduction to this compound
This compound, hereafter referred to as the parent compound (designated as compound 131 in several studies), serves as a crucial intermediate in the synthesis of furoquinolones. Beyond its synthetic utility, this molecule has demonstrated notable anti-proliferative effects against various cancer cell lines, particularly those of hematopoietic origin. Its mechanism of action, which involves the induction of apoptosis, has positioned it as a compelling lead compound for the development of novel anti-cancer agents.
Comparative Anti-proliferative Activity
The anti-proliferative potential of the parent compound and its derivatives has been evaluated across various cancer cell lines. The 50% cytotoxic concentration (CC50) serves as a key metric for this comparison, with lower values indicating higher potency.
| Compound | Cell Line | CC50 (µM) | Reference |
| Parent Compound (131) : this compound | HL-60 (Leukemia) | 23.5 | [1] |
| ARH-77 (Leukemia) | 24.2 | [1] | |
| Vero (Normal) | 87.0 | [1] | |
| Anilino-Substituted Derivative : Ethyl 2-(3-methoxyanilino)-4-oxo-4,5-dihydro-3-furancarboxylate | HL-60 (Leukemia) | Less active than parent | [1] |
| Anilino-Substituted Derivative : Ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydro-3-furancarboxylate | HL-60 (Leukemia) | Less active than parent | [1] |
| N-Substituted Derivative (JOT01007) : Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydro-3-furancarboxylate | WEHI-3 (Leukemia) & CaSki (Cervical Cancer) | Active (apoptosis-inducing) | [1][2] |
| N-Substituted Derivative (JOT01006) : Ethyl 2-[N-m-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydro-3-furancarboxylate | Human cervical cancer cells | Active (apoptosis-inducing) | [1] |
Structure-Activity Relationship (SAR) Analysis
The data presented above reveals critical insights into the structure-activity relationship of this compound class.
The Unsubstituted Anilino Moiety is Key
A pivotal finding is that the unsubstituted anilino group in the parent compound is crucial for its anti-proliferative activity against HL-60 cells.[1] The introduction of substituents on the aniline ring, such as a 3-methoxy or 3-hydroxy group, leads to a decrease in potency. This suggests that the electronic and steric properties of the aniline ring are finely tuned for optimal interaction with its biological target.
N-Substitution Enhances Activity
In contrast to substitutions on the aniline ring, modifications at the nitrogen atom of the anilino group appear to be a promising strategy for enhancing anti-proliferative efficacy. Studies on a series of ethyl 2-(substituted anilino)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives have shown that N-substituted benzyl derivatives exhibit stronger inhibitory activity against murine leukemia WEHI-3 cells compared to their non-N-substituted counterparts.[2][3] This highlights the potential for further optimization by exploring a variety of substituents at this position.
Mechanistic Insights into Anti-proliferative Action
The cytotoxic effects of this compound and its active derivatives are primarily mediated through the induction of apoptosis.
The Parent Compound's Apoptotic Pathway
The parent compound (131) has been shown to induce apoptosis in HL-60 promyelocytic leukemia cells through a multi-faceted mechanism.[1] This involves:
-
Increased Intracellular Calcium (Ca2+) Levels: A surge in cytoplasmic Ca2+ is a key initiating event.
-
Generation of Reactive Oxygen Species (ROS): The increase in Ca2+ leads to the production of ROS.
-
Mitochondrial Dysfunction: The elevated ROS levels disrupt the mitochondrial membrane potential.
-
Modulation of Apoptotic Proteins: There is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.
-
Caspase Activation: The cascade culminates in the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Caption: Apoptotic pathway induced by the parent compound.
Mechanism of N-Substituted Derivatives
Interestingly, the N-substituted derivatives appear to share a similar mitochondria-dependent apoptotic pathway. For instance, Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydro-3-furancarboxylate (JOT01007) also triggers apoptosis in human cervical cancer cells (CaSki) through a mechanism that is significantly correlated with cytoplasmic Ca2+ levels.[1] Similarly, Ethyl 2-[N-m-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydro-3-furancarboxylate (JOT01006) induces a rise in ROS production, leading to caspase-dependent apoptosis in human cervical cancer cells.[1]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.
Synthesis of this compound and Derivatives
A general synthetic route involves the reaction of an appropriate aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate.
Example Synthesis of Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate:
-
To a solution of 4-(benzyloxy)aniline (1.0 g, 1.0 mol) in 10 ml of dichloromethane, add ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate (0.9 g, 1.0 mol) and triethylamine (0.5 ml).[4]
-
Stir the reaction mixture at room temperature for approximately 8 hours.[4]
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).[4]
-
Upon completion, filter the crude solid product.
-
Recrystallize the filtered solid from ethanol to obtain the purified product.[4]
Caption: General workflow for the synthesis of derivatives.
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50/IC50 value.
Conclusion and Future Directions
The collective evidence strongly indicates that this compound and its derivatives represent a promising class of anti-proliferative agents. The structure-activity relationship studies have provided a clear rationale for future drug design efforts, emphasizing the importance of an unsubstituted anilino ring and the potential for enhancing activity through N-substitution. The elucidated apoptotic mechanism, involving intracellular calcium, ROS, and mitochondrial pathways, offers multiple avenues for further mechanistic investigation and potential combination therapies.
Future research should focus on a systematic exploration of a wider range of N-substituents to optimize potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential and pharmacokinetic profiles of the most promising lead compounds. The continued investigation of this furanone scaffold holds significant promise for the development of novel and effective cancer therapeutics.
References
- Chen, Y. F., et al. (2010). Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007) induces apoptosis in human cervical cancer Ca Ski cells. Molecules, 15(9), 6147-6160.
- Lin, T. P., et al. (2013). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 5(4), 1337-1342.
- Chen, W. H., et al. (2006). Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione and ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. In Vivo, 20(2), 227-232.
- Narayana, S., et al. (2012). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3315.
-
Chen, W. H., et al. (2006). Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione and ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. In Vivo, 20(2), 227-232. Available from: [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the cytotoxic effects of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate across multiple cancer cell lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cytotoxic potential of the novel compound, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate (hereafter referred to as EAF), across a panel of diverse cancer cell lines. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. This document offers a direct comparison with a standard-of-care chemotherapeutic agent, Doxorubicin, and provides detailed methodologies for determining not only the extent of cytotoxicity but also the underlying mechanism of action.
Introduction: Scrutinizing a Novel Anticancer Candidate
This compound is a synthetic intermediate of furoquinoline synthesis, a class of compounds noted for various pharmacological properties. Preliminary research has demonstrated that EAF induces apoptosis in human promyelocytic leukemia HL-60 cells with a 50% cytotoxic concentration (IC50) of 23.5 µM.[1] The reported mechanism involves the upregulation of caspase-3 and Bax, an increase in intracellular calcium and reactive oxygen species (ROS), and a decrease in mitochondrial membrane potential.[1]
While promising, these initial findings in a single leukemia cell line necessitate broader validation. A compound's true potential is only revealed through its performance across different cancer histotypes. This guide outlines a logical, multi-stage workflow to expand upon these findings, establishing a clear cytotoxic profile for EAF and comparing its efficacy against a well-established cytotoxic agent.
Strategic Experimental Design: The Validation Workflow
A thorough validation process requires a tiered approach, beginning with broad screening and progressively focusing on the mechanism of action in the most responsive cell lines. Our workflow is designed to generate a comprehensive dataset suitable for publication and further drug development decisions.
Caption: Overall experimental workflow for validating EAF cytotoxicity.
Rationale for Cell Line Selection
To build a comprehensive profile, it is imperative to test EAF against cell lines from diverse tissue origins. We propose a standard panel that includes:
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor-positive and a workhorse for breast cancer research.
-
A549: A human lung carcinoma cell line. It represents a common and aggressive form of cancer.
-
HepG2: A human hepatocellular carcinoma cell line. It is crucial for evaluating activity against liver cancers.
This panel provides representation across three major cancer types, offering insights into the potential breadth of EAF's activity.[2][3][4]
The Positive Control: Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent that acts primarily by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis.[1] Its well-characterized cytotoxicity across numerous cell lines makes it an ideal benchmark against which to measure the potency of a novel compound like EAF.
Phase 1: Primary Cytotoxicity and Potency Assessment
The initial goal is to quantify the cytotoxic potency of EAF across the selected cell panel and compare it directly to Doxorubicin. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Sulforhodamine B (SRB) Assay
While the MTT assay is common, the Sulforhodamine B (SRB) assay offers advantages, including better linearity and independence from metabolic activity, as it measures total cellular protein content.[5]
Methodology:
-
Cell Plating: Seed MCF-7, A549, and HepG2 cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of EAF (e.g., 0.1 to 100 µM) and Doxorubicin (e.g., 0.01 to 10 µM) in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[6]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[5][7]
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot against the log of compound concentration. Use non-linear regression to determine the IC50 value.
Expected Data and Comparative Analysis
The primary output of this phase is a table of IC50 values. It is important to note that IC50 values for Doxorubicin can vary significantly between studies due to different experimental conditions (e.g., incubation time, assay method).[1] This underscores the necessity of running the positive control in parallel with the test compound.
Table 1: Comparative IC50 Values (µM) after 48-hour treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HL-60 (Leukemia) |
| EAF (This Study) | Experimental Data | Experimental Data | Experimental Data | 23.5[1] |
| Doxorubicin (This Study) | Experimental Data | Experimental Data | Experimental Data | N/A |
| Doxorubicin (Literature) | ~0.68 - 1.65[8][9] | ~0.08 - 1.5[10][11] | ~0.45 - 12.2[1][12] | N/A |
This table should be populated with the experimentally derived data. Literature values are provided for context.
Phase 2: Elucidating the Mechanism of Action
Once the IC50 values are established, the next critical step is to determine how EAF induces cell death in the most sensitive cell lines. Based on the primary screening, select one or two cell lines where EAF showed the highest potency for these more in-depth mechanistic studies. The experiments should be conducted using the determined IC50 concentration of EAF.
Differentiating Apoptosis and Necrosis
The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Principle: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide is a DNA-binding dye that is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter late apoptotic and necrotic cells.[13]
Caption: Differentiating cell death pathways with Annexin V/PI staining.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with the IC50 concentration of EAF, Doxorubicin (as a positive control for apoptosis), and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like Accutase to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both stains (lower-left quadrant). Early apoptotic cells will be Annexin V positive and PI negative (lower-right quadrant). Late apoptotic/necrotic cells will be positive for both (upper-right quadrant).[14]
Investigating Cell Cycle Perturbations
Cytotoxic compounds often exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content using propidium iodide allows for the quantification of cells in each phase (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2 or M phase (G2/M) have twice the DNA content of cells in the G0 or G1 phase (G0/G1), while cells in the S phase (DNA synthesis) have an intermediate amount.[6] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.
Methodology:
-
Cell Treatment: Plate cells and treat with the IC50 concentration of EAF, Doxorubicin, and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells as described previously.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. A histogram of fluorescence intensity will show distinct peaks for G0/G1 and G2/M phases, with the S phase in between.[15] An increase in the sub-G1 peak can indicate apoptotic cells with fragmented DNA.
Interpreting Mechanistic Data
The results from these assays provide a powerful narrative of the compound's action.
Table 2: Summary of Mechanistic Assay Results (Hypothetical Data)
| Treatment (at IC50) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G0/G1 Arrest | % S Phase Arrest | % G2/M Arrest |
| Vehicle Control | ~5% | ~2% | ~60% | ~25% | ~15% |
| EAF | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | High | Moderate | Low | Low | High |
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for validating the cytotoxic effects of this compound. By systematically determining its potency across diverse cancer types and elucidating its mechanism of action through apoptosis and cell cycle analysis, researchers can generate a high-quality, publishable dataset. The direct comparison with Doxorubicin provides essential context for the compound's efficacy.
Positive results from this workflow—particularly potent activity in a specific cell line or a unique mechanistic profile—would strongly justify advancing EAF to more complex models, such as 3D tumor spheroid cultures and subsequent in vivo animal studies, marking a critical step in the journey from a promising molecule to a potential therapeutic agent.
References
-
Chang, Y. P., et al. (2014). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters. Available at: [Link]
-
Thangma, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
-
ResearchGate. (2021). IC50 in doxorubicin-resistant MCF-7 cell lines. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,.... Available at: [Link]
-
ResearchGate. (n.d.). IC50 of doxorubicin for human lung cancer cells. Available at: [Link]
-
ResearchGate. (2016). How to interpret cell cycle histogram?. Available at: [Link]
-
Gasiūnienė, M., et al. (2019). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Available at: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]
-
Kim, H. J., et al. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PLOS ONE. Available at: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
protocols.io. (2023). SRB assay for measuring target cell killing V.1. Available at: [Link]
-
Zhang, G., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters. Available at: [Link]
-
Al-Ostath, O., et al. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (2016). How do we interpret cell cycle analysis results.... Available at: [Link]
-
Quora. (2018). How to read a cell cycle histogram. Available at: [Link]
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available at: [Link]
-
Stankovic, T., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters. Available at: [Link]
-
Pal, S., et al. (2016). Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid. Dalton Transactions. Available at: [Link]
-
MDPI. (2022). Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. Available at: [Link]
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Oncology Reports [spandidos-publications.com]
- 10. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncology Reports [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. quora.com [quora.com]
A Comparative Analysis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate and Standard Anti-Leukemia Agents
Abstract
Leukemia, a group of cancers affecting blood-forming tissues, continues to be a significant challenge in oncology, necessitating the exploration of novel therapeutic agents.[1] This guide provides a detailed comparative analysis of a promising novel compound, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate, against established anti-leukemia drugs: Cytarabine, Doxorubicin, and Etoposide. We delve into their mechanisms of action, cytotoxic profiles against the human promyelocytic leukemia cell line HL-60, and provide standardized protocols for the key experimental assays discussed. This document is intended for researchers, drug discovery scientists, and clinical investigators in the field of oncology and hematology.
Introduction: The Quest for Novel Anti-Leukemic Compounds
The landscape of leukemia treatment has evolved significantly with the advent of targeted therapies and novel chemotherapeutic agents. However, challenges such as drug resistance and treatment-related toxicities persist, driving the search for more effective and safer drugs.[2] Dihydrofuran carboxylate derivatives have emerged as a class of compounds with demonstrated anti-cancer properties.[3] Notably, this compound (referred to hereafter as Compound 131) has shown significant anti-proliferative and pro-apoptotic activity in leukemia cells.[4] This guide aims to contextualize the potential of Compound 131 by juxtaposing its performance with that of cornerstone anti-leukemia drugs.
Mechanisms of Action: A Tale of Different Strategies
The efficacy of an anti-cancer agent is intrinsically linked to its mechanism of action. Here, we compare the molecular pathways targeted by Compound 131 and our selected standard drugs.
This compound (Compound 131): A Multi-Faceted Apoptotic Inducer
Compound 131 exerts its anti-leukemic effects by inducing apoptosis through a mitochondria-dependent pathway.[4] This process is characterized by a cascade of intracellular events:
-
Increased Intracellular Calcium (Ca2+) and Reactive Oxygen Species (ROS): Treatment with Compound 131 leads to a surge in intracellular Ca2+ and ROS levels.[4] This increase is a critical upstream event that triggers mitochondrial dysfunction.
-
Mitochondrial Membrane Potential (MMP) Disruption: The elevated ROS and Ca2+ levels lead to a decrease in the mitochondrial membrane potential.[4]
-
Modulation of Bcl-2 Family Proteins: Compound 131 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.
-
Caspase-3 Activation: The culmination of these events is the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4]
Figure 1: Proposed mechanism of action for Compound 131 in leukemia cells.
Standard Anti-Leukemia Drugs: Established Modes of Cytotoxicity
-
Cytarabine (Ara-C): A cornerstone of acute myeloid leukemia (AML) therapy, Cytarabine is a pyrimidine nucleoside analog.[5] Its active metabolite, Ara-CTP, inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[5] This disruption of DNA synthesis ultimately triggers apoptosis.
-
Doxorubicin: This anthracycline antibiotic has a multi-pronged mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing the re-ligation of DNA strands, which leads to double-strand breaks.[6][7] Doxorubicin also generates free radicals, causing oxidative damage to cellular components, and can induce apoptosis through the extrinsic pathway by regulating the Fas receptor protein.[8]
-
Etoposide: A topoisomerase II inhibitor, Etoposide forms a ternary complex with the enzyme and DNA.[9] This stabilizes the DNA cleavage intermediate, leading to an accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.[9][10] Etoposide's activity is linked to its phenolic E-ring, which can participate in redox cycling.[11]
Comparative Cytotoxicity in HL-60 Cells
The human promyelocytic leukemia cell line, HL-60, is a widely used in vitro model for studying myeloid leukemia. A direct comparison of the cytotoxic effects of Compound 131 and the standard drugs in this cell line provides valuable insights into their relative potencies.
| Compound | Concentration / IC50 | Exposure Time | Key Findings | Reference |
| This compound (Compound 131) | 5 µM | Not Specified | 39.2% increase in apoptosis. | [4] |
| 25 µM | Not Specified | 93.8% increase in apoptosis. | [4] | |
| 50 µM | Not Specified | 80.4% increase in apoptosis and significant inhibition of cell proliferation. | [4] | |
| Cytarabine | ~2.5 µM (IC50) | 24 hours | Dose-dependent decrease in cell viability. | [12] |
| Doxorubicin | ~20 nM (IC50) | Not Specified | High cytotoxic activity. | [13] |
| Etoposide | IC50 values are variable in literature | 48 hours | Induces cell cycle arrest and apoptosis. | [9] |
Note on IC50 Values: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14] While a precise IC50 value for Compound 131 in HL-60 cells is not available in the cited literature, the provided data on apoptosis induction at various concentrations suggests significant cytotoxic activity. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions, such as exposure time and assay methodology.
In Vivo Efficacy: A Look at the Current Landscape
While in vitro studies provide a foundational understanding of a compound's anti-cancer potential, in vivo animal models are crucial for evaluating its efficacy and safety in a whole-organism context.
-
This compound (Compound 131): To date, there is no publicly available data on the in vivo efficacy of Compound 131 in animal models of leukemia. This represents a critical next step in its development as a potential therapeutic agent.
-
Standard Anti-Leukemia Drugs: Cytarabine, Doxorubicin, and Etoposide have undergone extensive preclinical and clinical testing and are established components of various leukemia treatment regimens. Their in vivo efficacy is well-documented.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standardized methods for key assays discussed in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of the test compound (Compound 131, Cytarabine, Doxorubicin, Etoposide) to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat HL-60 cells with the test compounds as described for the viability assay.
-
Cell Harvesting: After the incubation period, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound (Compound 131) demonstrates promising anti-leukemic activity in vitro, inducing apoptosis in HL-60 cells through a mechanism involving oxidative stress and the mitochondrial pathway.[4] Its cytotoxic profile, while not yet defined by a precise IC50 value, appears to be significant at micromolar concentrations.
In comparison to standard chemotherapeutic agents like Cytarabine, Doxorubicin, and Etoposide, Compound 131 offers a distinct mechanism of action that may be advantageous in overcoming certain forms of drug resistance. However, a comprehensive evaluation of its potential requires further investigation.
Future research should focus on:
-
Determination of IC50 values: Establishing a precise IC50 value for Compound 131 in a panel of leukemia cell lines is crucial for a more accurate quantitative comparison.
-
In vivo studies: Animal models of leukemia are necessary to assess the efficacy, pharmacokinetics, and safety profile of Compound 131 in a physiological context.
-
Mechanism of Resistance: Investigating potential mechanisms of resistance to Compound 131 will be important for its long-term clinical development.
-
Combination Therapies: Exploring the synergistic potential of Compound 131 with existing anti-leukemia drugs could lead to more effective treatment strategies.
References
-
Chen, Y., et al. (2016). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 12(5), 3563–3569. [Link]
-
Gao, Y., et al. (2019). Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells. Molecules, 24(23), 4363. [Link]
-
Kizek, R., et al. (2014). Cytotoxic activity of doxorubicin towards HL60 cell line and its multidrug resistant sublines: HL60/VINC and HL60/DOX. International Journal of Molecular Sciences, 15(7), 12645-12658. [Link]
-
Li, Z., et al. (2018). Molecular determinants of etoposide resistance in HL60 cells. PLoS One, 13(9), e0203438. [Link]
-
Mabkhot, Y. N., et al. (2014). Ethyl 4-anilino-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1177. [Link]
-
Nirmala, S., et al. (2011). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2678. [Link]
-
Pommier, Y. (2013). Molecular mechanisms of etoposide. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1829(8), 900-908. [Link]
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
-
Tacar, O., et al. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of Pharmacy and Pharmacology, 65(2), 157-170. [Link]
-
Takeda, S., et al. (2011). Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro. Anticancer Research, 31(11), 3865-3870. [Link]
-
Wang, H., et al. (2017). Synergistic activity of parthenolide and cytarabine in acute promyelocytic leukemia HL-60 cell line. Journal of Cancer Research and Therapeutics, 13(4), 742-748. [Link]
-
Zand, A. M., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Annals of Clinical Toxicology, 3(2), 1031. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. remedypublications.com [remedypublications.com]
- 9. Molecular determinants of etoposide resistance in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pro-oxidant and antioxidant mechanisms of etoposide in HL-60 cells: role of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating the Anti-Tumor Potential of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate: A Comparative In Vivo Study Guide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo anti-tumor agent is both critical and complex. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anti-tumor potential of a novel synthetic compound, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate. Drawing upon existing in vitro evidence of its efficacy against promyelocytic leukemia, we will objectively compare its potential performance with Doxorubicin, a standard-of-care chemotherapeutic agent. This document will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Introduction: From In Vitro Promise to In Vivo Validation
This compound, a furoquinoline intermediate, has demonstrated significant anti-proliferative activity and the ability to induce apoptosis in human promyelocytic leukemia HL-60 cells[1][2]. In vitro studies have elucidated its mechanism of action, which involves the upregulation of caspase-3 and Bax, an increase in intracellular calcium and reactive oxygen species (ROS), and a decrease in mitochondrial membrane potential[1][2]. These findings strongly suggest its potential as an anti-leukemic therapeutic. However, to bridge the gap between cell culture and clinical relevance, rigorous in vivo validation is paramount.
This guide outlines a proposed in vivo study using an HL-60 xenograft mouse model to assess the anti-tumor efficacy, tolerability, and potential dose-response of this compound. We will compare its hypothetical performance against Doxorubicin, a well-established anthracycline antibiotic used in the treatment of various cancers, including acute myeloid leukemia (AML)[3][4].
The Rationale for Experimental Design: A Scientifically Grounded Approach
The selection of an appropriate animal model is crucial for the clinical relevance of preclinical findings. Given that this compound has shown potent activity against the HL-60 human promyelocytic leukemia cell line, a xenograft model utilizing these cells in immunodeficient mice is the logical next step[5][6]. This approach allows for the study of a human tumor in a living system, providing insights into drug efficacy and host toxicity.
Choice of Animal Model: Immunodeficient mice, such as NOD/SCID or athymic nude mice, are essential for preventing the rejection of human tumor cells[5].
Choice of Comparator Drug: Doxorubicin is a cornerstone of AML treatment and serves as a robust benchmark for evaluating the efficacy of a novel compound[3][4]. Its known dose-dependent anti-tumor effects and toxicity profile provide a valuable reference for comparison.
Route of Administration and Formulation: The physicochemical properties of this compound, particularly its solubility, will dictate the formulation and route of administration. For poorly soluble compounds, formulation strategies such as the use of lipid-based carriers may be necessary to ensure adequate bioavailability for in vivo studies[7]. For the purpose of this guide, we will assume a formulation suitable for intraperitoneal (i.p.) injection, a common route for preclinical drug evaluation. Doxorubicin is typically administered intravenously (i.v.) or intraperitoneally (i.p.) in mouse models[3][8].
Proposed In Vivo Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative in vivo study.
Caption: Proposed workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Part 1: HL-60 Xenograft Model Establishment
Objective: To establish subcutaneous HL-60 tumors in immunodeficient mice.
Materials:
-
HL-60 (human promyelocytic leukemia) cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Matrigel®
-
6-8 week old female NOD/SCID mice
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27G)
Protocol:
-
Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL[9].
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor development. Palpable tumors are expected to form within 7-14 days.
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.
Part 2: Comparative Efficacy Study
Objective: To compare the anti-tumor efficacy of this compound and Doxorubicin.
Treatment Groups (n=8-10 mice per group):
-
Vehicle Control: Administered with the vehicle used for drug formulation.
-
This compound (Low Dose): e.g., 25 mg/kg, administered i.p. daily.
-
This compound (High Dose): e.g., 50 mg/kg, administered i.p. daily.
-
Doxorubicin: 1.5 mg/kg, administered i.p. on a 5-day induction protocol[3].
Protocol:
-
Measure tumor volume and body weight three times a week using calipers (Volume = (Length x Width²)/2).
-
Administer treatments according to the specified doses and schedule for 21 days.
-
Monitor mice for any signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process a portion of the tumor for histopathological analysis and biomarker assessment (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Data Presentation and Comparative Analysis
The following tables provide a template for presenting the anticipated quantitative data from the study.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | Expected large volume | 0 | Expected large weight |
| Compound (Low Dose) | Hypothetical smaller volume | Calculated % | Hypothetical smaller weight |
| Compound (High Dose) | Hypothetical smallest volume | Calculated % | Hypothetical smallest weight |
| Doxorubicin | Known effective reduction | Known effective % | Known effective reduction |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) ± SEM | Mortality (%) | Observed Toxicities |
| Vehicle Control | Minimal change | 0 | None |
| Compound (Low Dose) | Hypothetical minimal change | 0 | Hypothetical none/mild |
| Compound (High Dose) | Hypothetical moderate change | Hypothetical low % | Hypothetical potential signs |
| Doxorubicin | Known significant change | Potential % | Known side effects (e.g., weight loss)[4] |
Mechanistic Insights: Connecting In Vitro and In Vivo Findings
The proposed ex vivo analysis of tumor tissues will be critical for correlating the in vivo anti-tumor activity with the known in vitro mechanism of action of this compound.
Caption: Proposed signaling pathway of this compound leading to apoptosis in HL-60 cells[1].
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the in vivo validation of this compound as a potential anti-leukemic agent. By comparing its efficacy and toxicity profile against a standard-of-care drug like Doxorubicin, researchers can gain critical insights into its therapeutic potential. Positive results from this proposed study would warrant further investigation, including pharmacokinetic and pharmacodynamic (PK/PD) modeling, and evaluation in other leukemia models, ultimately paving the way for potential clinical development. The standard of care for acute promyelocytic leukemia, the disease from which HL-60 cells are derived, often involves a combination of all-trans retinoic acid (ATRA) and arsenic trioxide (ATO), which could be considered as additional comparators in future, more advanced preclinical studies[10][11][12][13].
References
-
Huang, A. C., Lin, C. S., Lien, J. C., Lai, H. C., Lin, W. H., & Lin, C. W. (2020). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology letters, 19(3), 2351–2359. [Link]
-
Chen, Y. C., Chen, Y. H., Hsu, M. H., & Chen, C. H. (2015). The cytotoxic effects of irinotecan HCl (CPT-11) in HL-60 cells in vitro and in a HL-60 leukemia xenograft model in vivo. Environmental toxicology, 30(11), 1319–1327. [Link]
-
Perentesis, J. P., Gunther, R., Waurzyniak, B., Gorden, L., & LeMaistre, A. (1997). Recombinant diphtheria toxin-granulocyte-macrophage colony-stimulating factor in a preclinical human acute myeloid leukemia model. Clinical Cancer Research, 3(3), 335–342. [Link]
-
Lin, J. P., Yang, J. S., Lin, J. J., Hsieh, W. T., & Chung, J. G. (2015). Rutin inhibits the proliferation of HL-60 leukemia cells and induces apoptosis. Anticancer research, 35(2), 759–765. [Link]
-
Stelljes, M., Lause, K., & Müller-Tidow, C. (2013). AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model. Blood, 121(12), 2323–2332. [Link]
-
de la Serna, J., Montesinos, P., Vellenga, E., Rayón, C., Parody, R., León, A., ... & Sanz, M. A. (2024). Diagnosis and management of acute promyelocytic leukemia: Brazilian consensus guidelines 2024 on behalf of the Brazilian Association of Hematology, Hemotherapy and Cellular Therapy. Hematology, Transfusion and Cell Therapy, 46(1), 100-111. [Link]
-
Altogen Labs. (n.d.). HL-60 Xenograft Model. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Doxorubicin extends survival of WT leukemic mice but elicits long-term disease elimination in the absence of IL-6. Retrieved January 27, 2026, from [Link]
-
Tallman, M. S., & Altman, J. K. (2009). How I treat acute promyelocytic leukemia. Blood, 114(25), 5126–5135. [Link]
-
Charles River Laboratories. (n.d.). HL-60 Cell Line Derived Xenograft. Retrieved January 27, 2026, from [Link]
-
Blood. (2013). AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). a Pharmacokinetic model for doxorubicin (Dox) in SCID mice after.... Retrieved January 27, 2026, from [Link]
-
Medscape. (2025). Acute Promyelocytic Leukemia Treatment Protocols. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme of the experimental procedure using HL-60 cell-inoculated.... Retrieved January 27, 2026, from [Link]
-
Al-Hujaily, E. M., & Al-Yahya, A. A. (2021). Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice. International Journal of Molecular Sciences, 22(16), 8873. [Link]
-
PubMed. (2009). Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. Retrieved January 27, 2026, from [Link]
-
Sanz, M. A., Grimwade, D., Tallman, M. S., Lowenberg, B., Fenaux, P., Estey, E. H., ... & Lo-Coco, F. (2009). Management of acute promyelocytic leukemia: recommendations from an expert panel on behalf of the European LeukemiaNet. Blood, 113(9), 1875–1891. [Link]
-
Coombs, C. C., Tavakkoli, M., & Tallman, M. S. (2014). Acute promyelocytic leukemia: what is the new standard of care?. Blood reviews, 28(5), 205–212. [Link]
-
Wang, L., Liu, Y., Wang, L., Zhang, X., & Zhang, Q. (2017). Enhanced proliferation inhibition of HL60 cells treated by synergistic all-trans retinoic acid/blue light/nanodiamonds. Photochemical & Photobiological Sciences, 16(9), 1362–1369. [Link]
-
Urban, K., & Schaefer, J. (2001). Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance. Pharmaceutical research, 18(11), 1598–1603. [Link]
Sources
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 3. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. HL-60 Xenograft Model | Xenograft Services [xenograft.net]
- 7. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced proliferation inhibition of HL60 cells treated by synergistic all- trans retinoic acid/blue light/nanodiamonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04093H [pubs.rsc.org]
- 10. Diagnosis and management of acute promyelocytic leukemia: Brazilian consensus guidelines 2024 on behalf of the Brazilian Association of Hematology, Hemotherapy and Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Promyelocytic Leukemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
Essential Safety and Handling Guide: Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safety of all personnel. As the toxicological properties of this specific compound have not been thoroughly investigated, this protocol is grounded in a cautious approach, drawing parallels from structurally related furanone and aniline compounds.
Immediate Safety Briefing: Hazard Assessment
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Skin Irritation | 2 | Causes skin irritation.[2] |
| Eye Irritation | 2A | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | 4 | May be harmful if swallowed.[1] |
These classifications are based on data from similar chemical structures and should be treated as a conservative estimate. All handling should occur in a designated area, away from ignition sources, and with proper engineering controls in place.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended for larger quantities).[6] | To prevent skin contact and absorption. Check for tears before use. |
| Eye Protection | Chemical safety goggles or a face shield.[2][7] | To protect against splashes and airborne particles. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | To shield the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] | To avoid inhalation of dust or aerosols. |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE selection, donning, and doffing workflow.
Operational Plan: From Handling to Disposal
Step-by-Step Handling Procedure:
-
Preparation:
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.
-
Use a spatula for transfers to avoid generating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
-
Wipe down the work surface with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Properly doff PPE as illustrated in the workflow diagram to avoid contaminating yourself.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Protocol:
-
Immediate Actions:
-
Alert others in the vicinity and evacuate the immediate area if the spill is large.
-
If a small spill occurs, ensure you are wearing the appropriate PPE before cleaning up.
-
-
Containment and Cleanup:
-
For a solid spill, gently cover with an absorbent material to avoid creating dust.
-
For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[1]
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[5]
-
-
Decontamination:
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent materials, and weighing papers. Place these in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Empty Containers: Rinse empty containers three times with a compatible solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2(5H)-Furanone. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
-
The Sarpong Group. (2016, October 24). Flammable Liquids and Solids - Chemical Class Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.fr [fishersci.fr]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. fishersci.com [fishersci.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
